molecular formula C10H14N2O B1307919 2,2-Dimethyl-N-pyridin-3-yl-propionamide CAS No. 70298-88-3

2,2-Dimethyl-N-pyridin-3-yl-propionamide

Cat. No.: B1307919
CAS No.: 70298-88-3
M. Wt: 178.23 g/mol
InChI Key: VQXVCVTZSTYIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-N-pyridin-3-yl-propionamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-N-pyridin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXVCVTZSTYIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405289
Record name 2,2-Dimethyl-N-(pyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70298-88-3
Record name 2,2-Dimethyl-N-(pyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a compound of interest in medicinal chemistry and drug discovery. This document details the chemical properties, a robust synthesis protocol, and characterization data for the target molecule.

Compound Overview

This compound is a pyridyl-amide derivative. The structural details and key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol [1]
CAS Number 70298-88-3
Appearance Colorless crystals

Synthetic Protocol

The synthesis of this compound is achieved through the acylation of 3-aminopyridine with pivaloyl chloride. This reaction proceeds efficiently in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is a suitable solvent for this transformation. A yield of 73% has been reported for this method.[2]

Reaction Scheme

The overall synthetic transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product r1 3-Aminopyridine p1 This compound r1->p1 + r2 Pivaloyl Chloride r2->p1 reagent Triethylamine reagent->p1 solvent Dichloromethane solvent->p1

Caption: General reaction scheme for the synthesis.

Experimental Procedure

This protocol is based on established methods for the acylation of aminopyridines.[2][3]

Materials:

ReagentMolar Mass ( g/mol )
3-Aminopyridine94.11
Pivaloyl Chloride120.58
Triethylamine101.19
Dichloromethane (DCM)84.93
Ethyl Acetate88.11
Hexane86.18
Saturated Sodium Chloride Solution (Brine)N/A
Anhydrous Sodium Sulfate142.04
Deionized Water18.02

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyridine in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine, followed by the dropwise addition of pivaloyl chloride via a dropping funnel over a period of 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with a saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Crystallization: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield colorless crystals.[2]

    • Column Chromatography: Alternatively, the crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system such as a mixture of dichloromethane and methanol.[3]

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G start Start dissolve Dissolve 3-Aminopyridine in Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Triethylamine and Pivaloyl Chloride cool->add_reagents react React at Room Temperature add_reagents->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Crystallization or Chromatography concentrate->purify end End Product purify->end

Caption: Workflow for the synthesis and purification.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

Crystallographic Data

The identity and structure of the compound have been confirmed by single-crystal X-ray diffraction.[2][4]

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
a (Å) 11.2453 (3)
b (Å) 10.5272 (3)
c (Å) 17.5339 (6)
V (ų) 2075.69 (11)
Z 8
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridyl and pivaloyl moieties. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The tert-butyl group would exhibit a sharp singlet in the upfield region (around δ 1.3 ppm) integrating to nine protons. The amide proton (N-H) would appear as a broad singlet. For the analogous 4-pyridyl isomer, the tert-butyl protons appear at δ 1.32 (s, 9H) and the aromatic protons at δ 8.47 (d, J = 6.1 Hz, 2H) and 7.52 (d, J = 6.0 Hz, 2H).[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide (around 170-185 ppm), the carbons of the pyridine ring (in the aromatic region of 125-150 ppm), and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1695 cm⁻¹. An N-H stretching vibration would also be observed around 3200-3500 cm⁻¹.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound. The described protocol, involving the acylation of 3-aminopyridine with pivaloyl chloride, provides a good yield of the target compound. The provided characterization data and workflow diagrams are intended to assist researchers in the successful preparation and identification of this molecule for further investigation in drug discovery and development programs.

References

In-Depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a heterocyclic amide of interest in medicinal chemistry and materials science. This document details its structural characteristics, spectroscopic data, and a detailed synthesis protocol.

Chemical Identity and Physical Properties

This compound, also known as N-pivaloyl-3-aminopyridine, is a solid compound at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2,2-dimethyl-N-(pyridin-3-yl)propanamideN/A
Synonyms N-pivaloyl-3-aminopyridineN/A
CAS Number 70298-88-3[1]
Molecular Formula C₁₀H₁₄N₂O[2][3]
Molecular Weight 178.23 g/mol [2][3]
Appearance Colorless crystals[2]
Melting Point Not explicitly available for the 3-yl isomer. The related 2-yl isomer melts at 71-75 °C.[4]
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate.[2]

Structural and Crystallographic Data

The molecular structure of this compound has been determined by X-ray crystallography. The pyridine ring is inclined to the mean plane of the amide moiety by 17.60 (8)°.[2][3] An intramolecular C—H···O hydrogen bond is present. In the crystalline state, molecules are linked by N—H···N hydrogen bonds, forming chains.[2][3]

Crystal Data: [2][3]

  • Crystal System: Orthorhombic

  • Space Group: Pbca

  • Unit Cell Dimensions:

    • a = 11.2453 (3) Å

    • b = 10.5272 (3) Å

    • c = 17.5339 (6) Å

  • Volume: 2075.69 (11) ų

  • Z: 8

Spectroscopic Data

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the pivaloyl group. The chemical shifts for the pyridine protons will be in the aromatic region, and their splitting patterns will be indicative of their substitution pattern. The tert-butyl group will appear as a sharp singlet in the aliphatic region.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the carbons of the pyridine ring, and the carbons of the tert-butyl group.

3.3. FT-IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide, and the characteristic vibrations of the pyridine ring and the alkyl group.

Experimental Protocols

4.1. Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2,2-Dimethyl-N-pyridin-4-yl-propionamide and is supported by the synthetic methodology briefly described in the crystal structure report of the target compound.[2][5]

Materials:

  • 3-Aminopyridine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.[2][5]

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Reactant1 3-Aminopyridine Reaction Reaction at 0°C to RT Reactant1->Reaction Reactant2 Pivaloyl Chloride Reactant2->Reaction Reactant3 Triethylamine Reactant3->Reaction Reactant4 Dichloromethane Reactant4->Reaction Workup Aqueous Workup Reaction->Workup Quench with Water Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product PropertyRelationship Structure Molecular Structure (Pyridine, Amide, tert-Butyl) Spectra Spectroscopic Properties (NMR, IR) Structure->Spectra determines Physical Physical Properties (Melting Point, Solubility) Structure->Physical influences Biological Potential Biological Activity Structure->Biological underpins Reactivity Chemical Reactivity Structure->Reactivity governs Physical->Reactivity affects Biological->Reactivity can be modulated by

References

In-depth Technical Guide on 2,2-Dimethyl-N-pyridin-3-yl-propionamide: A Compound Awaiting Biological Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the currently available information on the chemical compound 2,2-Dimethyl-N-pyridin-3-yl-propionamide. Despite a comprehensive search of scientific literature and databases, no specific data regarding its mechanism of action, biological targets, or associated signaling pathways has been publicly reported. This document outlines the known chemical and physical properties and highlights the absence of biological data, thereby identifying a significant knowledge gap and an opportunity for novel research in the field of drug discovery and chemical biology.

Introduction

This compound is a small molecule belonging to the class of pyridine carboxamides. The pyridine moiety is a common scaffold in medicinal chemistry, known to be a pharmacologically important structural motif present in numerous approved drugs. However, the specific biological activities of many of its derivatives, including this compound, remain uncharacterized. This guide provides a summary of the existing information and underscores the lack of experimental data on its biological function.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and crystallographic studies.

PropertyValueReference
IUPAC Name 2,2-dimethyl-N-(pyridin-3-yl)propanamideN/A
Molecular Formula C₁₀H₁₄N₂ON/A
Molecular Weight 178.23 g/mol N/A
CAS Number 70298-88-3N/A
Canonical SMILES CC(C)(C)C(=O)NC1=CN=CC=C1N/A
Appearance Solid (form varies)N/A

Table 1: Physicochemical Properties of this compound.

Mechanism of Action and Biological Activity: An Unexplored Frontier

Extensive searches of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and patent literature did not yield any studies detailing the mechanism of action, biological targets, or pharmacological effects of this compound. Consequently, there is no quantitative data, such as IC₅₀, Kᵢ, or EC₅₀ values, to report.

The absence of such data means that the compound's potential therapeutic applications, toxicity profile, and its effects on cellular signaling pathways are entirely unknown.

Future Directions and Research Opportunities

The lack of biological data for this compound presents a clear opportunity for original research. The following experimental workflows are proposed to elucidate its potential biological activity.

4.1. High-Throughput Screening (HTS)

A logical first step would be to include this compound in high-throughput screening campaigns against a diverse panel of biological targets. This could include assays for:

  • Enzyme inhibition (e.g., kinases, proteases, phosphatases)

  • Receptor binding (e.g., G-protein coupled receptors, nuclear receptors)

  • Ion channel modulation

  • Phenotypic screens in various cell lines (e.g., cancer cell viability, neuronal differentiation, immune cell activation)

Below is a conceptual workflow for such a screening process.

HTS_Workflow cluster_prep Compound Preparation cluster_screening Screening Cascade cluster_analysis Data Analysis Compound 2,2-Dimethyl-N- pyridin-3-yl-propionamide Solubilization Solubilization (e.g., DMSO) Compound->Solubilization Plate Assay Plate Preparation Solubilization->Plate Primary_Screen Primary Screen (Single Concentration) Plate->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay Data_Analysis Data Analysis (e.g., IC50/EC50) Secondary_Assay->Data_Analysis Target_Validation Target Deconvolution & Validation Data_Analysis->Target_Validation

Figure 1: A generalized experimental workflow for the initial biological characterization of this compound using high-throughput screening.

4.2. Target-Based Approaches

Given the prevalence of the pyridine scaffold in inhibitors of various enzyme families, a more targeted approach could involve screening against specific classes of proteins. For instance, its structural features might suggest potential interactions with ATP-binding sites of kinases or catalytic sites of metalloenzymes.

A logical relationship for a target-based investigation is outlined below.

Target_Based_Logic Start Structural Analysis of This compound Hypothesis Hypothesize Potential Target Classes (e.g., Kinases, GPCRs) Start->Hypothesis Assay Develop or Utilize Specific Biochemical or Cell-Based Assays Hypothesis->Assay Testing Test Compound in Assays Assay->Testing Data Analyze Potency and Selectivity Testing->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Spectroscopic Profile of 2,2-Dimethyl-N-pyridin-3-yl-propionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2,2-Dimethyl-N-pyridin-3-yl-propionamide (CAS No. 70298-88-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and spectroscopic data of analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and quality control of this and related pharmaceutical compounds.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its molecular structure, consisting of a pyridine ring linked to a pivalamide group, suggests a range of physicochemical properties that are of interest in medicinal chemistry. Accurate characterization of this molecule is paramount for its use in any research or commercial application. Spectroscopic techniques such as NMR, IR, and MS are fundamental to confirming the identity, purity, and structure of synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by comparing with data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HH-2 (Pyridine)
~8.3dd1HH-6 (Pyridine)
~8.0ddd1HH-4 (Pyridine)
~7.3dd1HH-5 (Pyridine)
~8.5br s1HN-H (Amide)
~1.3s9H-C(CH₃)₃

Solvent: CDCl₃. The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~177C=O (Amide)
~145C-6 (Pyridine)
~142C-2 (Pyridine)
~135C-3 (Pyridine)
~127C-4 (Pyridine)
~123C-5 (Pyridine)
~40-C (CH₃)₃
~28-C(C H₃)₃

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (Amide)
~3050WeakC-H stretch (Aromatic)
~2970StrongC-H stretch (Aliphatic, asymmetric)
~2870MediumC-H stretch (Aliphatic, symmetric)
~1680StrongC=O stretch (Amide I)
~1590MediumC=C/C=N stretch (Pyridine ring)
~1530MediumN-H bend (Amide II)
~1470MediumC-H bend (Aliphatic)
~1420MediumC=C/C=N stretch (Pyridine ring)
~800, ~710Medium-StrongC-H out-of-plane bend (Aromatic)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
178High[M]⁺ (Molecular Ion)
121Medium[M - C(CH₃)₃]⁺
94High[C₅H₆N₂]⁺ (Aminopyridine fragment)
85Medium[C(O)C(CH₃)₃]⁺
57Very High[C(CH₃)₃]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • FT-IR Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Electron Ionization (EI) Mass Spectrum Acquisition:

    • Use a standard EI source with an electron energy of 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integrate & Interpret Spectra NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Purity_Assessment Purity Assessment Data_Integration->Purity_Assessment Final_Report Final Report & Documentation Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is predictive, it offers a robust starting point for researchers working with this compound. The detailed experimental protocols and the illustrative workflow for spectroscopic analysis are designed to be broadly applicable in a drug discovery and development setting. The acquisition of experimental data for this compound would be a valuable contribution to the scientific community and would allow for the validation and refinement of the predictions made in this guide.

A Technical Guide to the Crystal Structure of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the crystal structure of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a pyridine derivative of interest in chemical and pharmaceutical research. The following sections detail the experimental protocols for its synthesis and crystallization, present its crystallographic data in a structured format, and illustrate key experimental and structural features through diagrams.

Experimental Protocols

The synthesis and crystallization of the title compound, C₁₀H₁₄N₂O, have been established through standard organic chemistry and crystallographic techniques.

1.1. Synthesis

The synthesis of this compound is achieved via the N-acylation of 3-aminopyridine.[1][2] The general procedure is as follows:

  • Reactant Preparation : 3-aminopyridine and triethylamine (as a base to neutralize the HCl byproduct) are dissolved in an anhydrous solvent such as dichloromethane (DCM).[1][2]

  • Acylation : The solution is cooled to 273 K (0 °C) in an ice bath. Pivaloyl chloride is then added dropwise to the stirred solution.[1]

  • Reaction : The mixture is stirred for 15 minutes at 273 K and then allowed to warm to room temperature, where it is stirred for an additional 2 hours to ensure the reaction goes to completion.[1]

  • Workup : The reaction is quenched, and the crude product is isolated. Standard workup procedures may include washing the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine, followed by drying over an anhydrous salt like MgSO₄ and solvent evaporation.[2]

  • Purification : The title compound is obtained in a 73% yield.[1] Crystallization from a mixture of ethyl acetate and hexane yields colorless crystals suitable for X-ray diffraction.[1]

1.2. X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Data Collection : A suitable single crystal with dimensions of approximately 0.23 × 0.19 × 0.06 mm was mounted on an Agilent SuperNova dual-wavelength diffractometer.[3][4] Data were collected at a temperature of 293 K using Cu Kα radiation (λ = 1.54184 Å).[1]

  • Data Correction : A multi-scan absorption correction was applied to the collected data using CrysAlis PRO software.[3][4]

  • Structure Solution and Refinement : The crystal structure was solved and refined. The positions of N- and C-bound hydrogen atoms were calculated and refined as riding models.[1][3]

Crystallographic and Structural Data

The crystal structure of this compound has been determined to be orthorhombic.[1][3] The key quantitative data from the crystallographic analysis are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter Value
Empirical Formula C₁₀H₁₄N₂O
Formula Weight (Mᵣ) 178.23
Crystal System Orthorhombic
Space Group Pbca
Temperature (K) 293
Wavelength (Å) 1.54184
Unit Cell Dimensions
a (Å) 11.2453 (3)[1][3]
b (Å) 10.5272 (3)[1][3]
c (Å) 17.5339 (6)[1][3]
Volume (ų) 2075.69 (11)[1][3]
Z 8
Calculated Density (Mg m⁻³) 1.141
Data Collection & Refinement
Reflections Collected 7164
Independent Reflections 2065
R(int) 0.017
Final R indices [I > 2σ(I)] R[F² > 2σ(F²)] = 0.041[3][4]
wR(F²) 0.127[3][4]

| Goodness-of-fit (S) | 1.05 |

2.1. Molecular Structure

In the molecular structure of the title compound, the pyridine ring is inclined relative to the mean plane of the amide moiety [N—C(=O)C] by an angle of 17.60 (8)°.[3][4][5] A notable feature is the presence of an intramolecular C—H⋯O hydrogen bond involving the carbonyl oxygen atom.[3][4][5] The tert-butyl group exhibits disorder, existing over two sets of sites with a refined occupancy ratio of 0.758:0.242.[1][3][5]

2.2. Supramolecular Structure

In the crystal, molecules are interconnected through intermolecular N—H⋯N hydrogen bonds.[3][4][5] These interactions link the molecules into chains that propagate along the[6] crystallographic direction, forming a stable supramolecular assembly.[1][3][5]

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions that define the crystal packing.

Caption: Experimental workflow for the synthesis and structural analysis.

Caption: Intermolecular N-H···N hydrogen bonds forming chains.

Biological Context

While specific signaling pathways for this compound are not detailed in the crystallographic literature, various pyridine derivatives are known to be biologically active.[3] Pyridine and its derivatives are common scaffolds in medicinal chemistry, exhibiting a wide range of activities, including anticonvulsant and anti-inflammatory properties.[7][8] The detailed structural information presented here provides a crucial foundation for future drug design and development efforts, enabling researchers to understand the steric and electronic properties that could govern its interaction with biological targets.

References

An In-depth Technical Guide to the Biological Activity of Substituted N-pyridin-3-yl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted N-pyridin-3-yl amides represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key pharmacological effects of these compounds, with a focus on their anticancer, kinase inhibitory, antibacterial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.

Anticancer Activity and Kinase Inhibition

Substituted N-pyridin-3-yl amides have emerged as promising scaffolds for the development of novel anticancer agents, primarily through their potent inhibition of various protein kinases involved in cell cycle regulation and signal transduction.

A notable mechanism of anticancer action for this class of compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors.[1] One of the most promising compounds from this series, designated as 7l , exhibited significant antiproliferative efficacy against a diverse range of cancer cell lines.[1] This compound demonstrated potent inhibitory activity against the CDK2/cyclin A2 complex with an IC50 value of 64.42 nM.[1] Further mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner.[1]

Quantitative Data on Anticancer and Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
7l CDK2/cyclin A264.42MV4-110.83[1]
HT-292.12[1]
MCF-73.12[1]
HeLa8.61[1]
3h ZAK3.3--[2]
2 ASK11.55--[3]
4 ASK145.27--[3]
6 ASK12.92--[3]

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of substituted N-pyridin-3-yl amides against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (substituted N-pyridin-3-yl amides)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2_CyclinE CDK2-Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CyclinA Cyclin A CDK2_CyclinA CDK2-Cyclin A (Active Complex) CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK2_CyclinE p21_p27->CDK2_CyclinA CDK2_CyclinE->S G1/S Transition CDK2_CyclinA->S S Phase Progression Inhibitor N-pyridin-3-yl amide (e.g., Compound 7l) Inhibitor->CDK2 Inhibition

Caption: CDK2 signaling pathway in cell cycle regulation.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of N-pyridin-3-yl Amide start->prep_compound setup_reaction Set up Kinase Reaction in 96-well Plate (Kinase + Inhibitor) prep_compound->setup_reaction pre_incubate Pre-incubate for 10 min at RT setup_reaction->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP Mixture pre_incubate->initiate_reaction incubate_reaction Incubate for 60 min at 30°C initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_stop Incubate for 40 min at RT add_adp_glo->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_signal Incubate for 30 min at RT add_detection->incubate_signal read_luminescence Measure Luminescence (Plate Reader) incubate_signal->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for in vitro kinase inhibition assay.

Antibacterial Activity

Certain substituted N-pyridin-3-yl amides have demonstrated promising antibacterial properties against a range of pathogenic bacteria. This section details their activity and the methodology used for evaluation.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria.[5] Several of these compounds exhibited significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) in the low microgram range.[5]

Quantitative Data on Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
17g S. aureussingle digit[5]
21b S. aureus2[5]
E. faecalis4[5]
B. subtilis2[5]
S. xylosus4[5]
S. pneumoniae1[5]
21d S. aureus1[5]
E. faecalis2[5]
B. subtilis1[5]
S. xylosus2[5]
S. pneumoniae0.5[5]
21f S. aureus2[5]
E. faecalis4[5]
B. subtilis2[5]
S. xylosus4[5]
S. pneumoniae1[5]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of substituted N-pyridin-3-yl amides against bacterial strains.

Materials:

  • Test compounds (substituted N-pyridin-3-yl amides)

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound and to control wells (broth only for sterility control, and broth with inoculum for growth control).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[6]

Antibacterial_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of N-pyridin-3-yl Amide in MHB start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate 96-well Plate with Bacterial Suspension prep_compound->inoculate_plate prep_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 18-24 hours inoculate_plate->incubate_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Anti-inflammatory Activity

Select substituted N-pyridin-3-yl amides have demonstrated significant anti-inflammatory properties in preclinical models of inflammation.

The anti-inflammatory activity of these compounds has been evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation.

Quantitative Data on Anti-inflammatory Activity

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time Point (hours)Reference
Compound A 20674[7]
Compound B 400significant inhibition4[7]
Compound C 200significant inhibition4[7]
Indomethacin 10604[7]

This protocol details the procedure for evaluating the in vivo anti-inflammatory activity of substituted N-pyridin-3-yl amides.[8][9]

Materials:

  • Male Wistar rats (150-200 g)

  • Test compounds (substituted N-pyridin-3-yl amides)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (n=6 per group): vehicle control, positive control (Indomethacin), and test compound groups at different doses.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[9]

Inflammation_Pathway Carrageenan Carrageenan Injection Cell_Damage Cellular Damage Carrageenan->Cell_Damage Phospholipase_A2 Phospholipase A2 Activation Cell_Damage->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Release Phospholipase_A2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor N-pyridin-3-yl amide (Anti-inflammatory) Inhibitor->COX Inhibition

Caption: Simplified signaling cascade in carrageenan-induced inflammation.

Paw_Edema_Workflow start Start acclimatize Acclimatize and Group Rats start->acclimatize administer_compound Administer Test Compound, Standard, or Vehicle acclimatize->administer_compound measure_initial_volume Measure Initial Paw Volume (V0) administer_compound->measure_initial_volume induce_edema Inject Carrageenan into Paw measure_initial_volume->induce_edema measure_final_volume Measure Paw Volume at Intervals (Vt) induce_edema->measure_final_volume calculate_inhibition Calculate Percentage Inhibition of Edema measure_final_volume->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

References

An In-depth Technical Guide to 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 70298-88-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a pyridine derivative with potential applications in pharmaceutical and chemical research. This document consolidates available data on its chemical properties, synthesis, and structural characteristics. While direct biological activity data for this specific compound is limited, this guide also explores the potential pharmacological relevance based on the activities of structurally related compounds, offering a roadmap for future investigation.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its core structure consists of a pyridine ring linked to a propionamide group with a bulky tert-butyl substituent.

PropertyValueReference
CAS Number 70298-88-3[1]
Molecular Formula C₁₀H₁₄N₂O[2][3]
Molecular Weight 178.23 g/mol [2][3]
Appearance Colorless crystals[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
InChI Key Not available
Canonical SMILES CC(C)(C)C(=O)NC1=CN=C=C1

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported, involving the acylation of 3-aminopyridine.[1]

Reaction: 3-Aminopyridine reacts with pivaloyl chloride in the presence of a base to yield this compound.

Experimental Procedure:

  • Reactants:

    • 3-Aminopyridine

    • Pivaloyl chloride

    • Triethylamine (base)

    • Dichloromethane (solvent)

  • Reaction Conditions:

    • Dissolve 3-aminopyridine in dichloromethane.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add pivaloyl chloride to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain colorless crystals of this compound.[1]

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Aminopyridine 3-Aminopyridine Mixing Mixing 3-Aminopyridine->Mixing Pivaloyl Chloride Pivaloyl Chloride Pivaloyl Chloride->Mixing Triethylamine Triethylamine Triethylamine->Mixing Dichloromethane Dichloromethane Dichloromethane->Mixing Reaction at RT Reaction at RT Mixing->Reaction at RT Quenching Quenching Reaction at RT->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Crystallization Crystallization Solvent Removal->Crystallization Final Product Final Product Crystallization->Final Product

Caption: A flowchart illustrating the synthesis of this compound.

Crystal Structure and Molecular Geometry

The crystal structure of this compound has been determined by X-ray crystallography.[2][3] The molecule crystallizes in the orthorhombic space group Pbca.[2]

Crystal Data ParameterValueReference
Crystal System Orthorhombic[2]
Space Group Pbca[2]
a (Å) 11.2453 (3)[2]
b (Å) 10.5272 (3)[2]
c (Å) 17.5339 (6)[2]
Volume (ų) 2075.69 (11)[2]
Z 8[2]

The pyridine ring and the amide plane are not coplanar, with a dihedral angle of 17.60(8)°.[2][3] The crystal packing is stabilized by intermolecular N—H···N hydrogen bonds, forming chains along the direction.[2][3]

Potential Biological Activities and Signaling Pathways: A Hypothesis

Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the N-pyridin-3-yl-amide scaffold is a common motif in a variety of biologically active molecules. Analysis of structurally similar compounds suggests several potential avenues for investigation.

Kinase Inhibition:

Numerous N-substituted pyridin-3-yl-amides have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

  • Cyclin-Dependent Kinase 2 (CDK2): Analogs with a pyrimidin-4-amine substituent on the pyridine ring have shown potent CDK2 inhibitory activity.

  • Phosphoinositide 3-kinase (PI3K): The pyridine scaffold has been utilized to develop selective PI3K inhibitors.

  • Bcr-Abl: Pyridin-3-yl pyrimidines have demonstrated inhibitory activity against the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia.

  • VEGFR-2: Pyridine-sulfonamide hybrids have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis.

  • Hematopoietic Progenitor Kinase 1 (HPK1): Pyridine-2-carboxamides have been reported as potent and selective inhibitors of HPK1, a negative regulator of T-cell activation.

Based on these findings, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently activated in cancer.

G Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Compound 2,2-Dimethyl-N- pyridin-3-yl-propionamide Compound->PI3K Inhibition (Hypothesized)

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a valuable building block in medicinal chemistry and drug discovery. This document details the primary synthetic route, starting materials, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Synthesis Route: Acylation of 3-Aminopyridine

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 3-aminopyridine with pivaloyl chloride. This reaction forms a stable amide bond and is generally high-yielding.

Starting Materials

The key starting materials for this synthesis are readily available commercial compounds.

Starting MaterialChemical StructureIUPAC NameCAS Number
3-AminopyridinePyridin-3-amine462-08-8
Pivaloyl Chloride2,2-Dimethylpropanoyl chloride3282-30-2
Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. A base, typically triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

reaction_pathway cluster_product Product reactant1 3-Aminopyridine reagents Triethylamine Dichloromethane reactant1->reagents reactant2 Pivaloyl Chloride reactant2->reagents product This compound reagents->product

Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound.[1][2]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
3-AminopyridineC₅H₆N₂94.11
Pivaloyl ChlorideC₅H₉ClO120.58
TriethylamineC₆H₁₅N101.19
DichloromethaneCH₂Cl₂84.93
Ethyl AcetateC₄H₈O₂88.11
HexaneC₆H₁₄86.18
Procedure
  • To a solution of 3-aminopyridine in dichloromethane, add triethylamine.

  • Cool the mixture to 273 K (0 °C) using an ice bath.

  • Slowly add pivaloyl chloride to the cooled solution over a period of 15 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a mixture of ethyl acetate and hexane to yield colorless crystals of this compound.

Quantitative Data
ParameterValueReference
Yield 73%[1][2]
Molecular Formula C₁₀H₁₄N₂O[1][2]
Molecular Weight 178.23 g/mol [1][2]
Appearance Colorless crystals[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

experimental_workflow start Start dissolve Dissolve 3-aminopyridine and triethylamine in dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_pivcl Add pivaloyl chloride (15 min) cool->add_pivcl react Stir at room temperature (2 h) add_pivcl->react workup Aqueous Workup (Water, Brine) react->workup dry Dry organic layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Crystallize (Ethyl Acetate/Hexane) concentrate->purify product Pure Product purify->product

Workflow for the synthesis and purification of the target compound.

Alternative Synthetic Approaches

While the acylation of 3-aminopyridine with pivaloyl chloride is the most direct method, other synthetic strategies could be envisioned, although they are not as commonly reported for this specific molecule. These could include:

  • Coupling of Pivalic Acid and 3-Aminopyridine: This would require the use of a peptide coupling reagent (e.g., DCC, EDC, HATU) to activate the carboxylic acid.

  • Reaction with Pivalic Anhydride: Pivalic anhydride can also be used as an acylating agent, often with a base catalyst.

Safety Considerations

  • Pivaloyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Triethylamine is a flammable liquid with a strong odor. It should also be handled in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving dichloromethane should be performed in a fume hood.

  • The reaction of pivaloyl chloride with amines can be exothermic. The slow addition of pivaloyl chloride at a low temperature is recommended to control the reaction rate.

This guide provides a solid foundation for the synthesis of this compound. For further details on the characterization of the final compound, researchers are encouraged to consult the crystallographic data available in the literature.[1][2]

References

Potential Research Applications of Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in modern chemical and pharmaceutical research. Its unique electronic properties, synthetic versatility, and ability to engage in crucial biological interactions have cemented its status as a "privileged" structure in drug discovery and a versatile component in materials science and catalysis. This technical guide provides a comprehensive overview of the burgeoning research applications of pyridine derivatives, with a focus on their therapeutic potential, role in advanced materials, and catalytic prowess. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside quantitative data and visual representations of critical biological pathways and experimental workflows.

Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Pyridine and its derivatives are integral to a vast array of FDA-approved drugs, underscoring their significance in medicinal chemistry.[1][2] Their ability to act as hydrogen bond acceptors, participate in π-stacking interactions, and serve as a scaffold for diverse functionalization makes them ideal candidates for targeting a wide range of biological molecules.[3]

Anticancer Agents

Pyridine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[4][5]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2, a key receptor tyrosine kinase, plays a central role in this process. Several pyridine-containing small molecules have been developed as potent VEGFR-2 inhibitors.[6]

Signaling Pathway: VEGFR-2 Inhibition by Pyridine Derivatives

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_inactive VEGFR-2 (Inactive Monomer) VEGF-A->VEGFR-2_inactive Binding VEGFR-2_dimer VEGFR-2 Dimer (Active) VEGFR-2_inactive->VEGFR-2_dimer Dimerization P1 Autophosphorylation (Tyrosine Residues) VEGFR-2_dimer->P1 Activation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis MAPK->Angiogenesis Pyridine_Derivative Pyridine Derivative (Inhibitor) Pyridine_Derivative->P1 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.

Table 1: Anticancer Activity of Representative Pyridine Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
8e VEGFR-2MCF-7 (Breast)0.22 (48h)
8n VEGFR-2MCF-7 (Breast)1.88 (48h)
Doxorubicin Topoisomerase IIMCF-7 (Breast)1.93 (48h)
Sorafenib Multi-kinaseMCF-7 (Breast)4.50 (48h)
Compound 9 Not specifiedU937 (Leukemia)1.391
Compound 10 Not specifiedU937 (Leukemia)0.127
Compound 67 Not specifiedA375 (Melanoma)0.0015

Activation of p21 and Induction of Senescence: The p21 (CDKN1A) protein is a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest in response to DNA damage, acting as a tumor suppressor. Certain pyridine derivatives have been shown to induce DNA damage, leading to the activation of the p21 signaling pathway and subsequent cellular senescence in cancer cells.

Signaling Pathway: p21 Activation by DNA Damage

p21_Activation DNA_Damage DNA Damage (induced by Pyridine Derivative) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 (Tumor Suppressor) ATM_ATR->p53 Phosphorylation & Activation p21_Gene p21 Gene (CDKN1A) p53->p21_Gene Transcriptional Activation p21_Protein p21 Protein p21_Gene->p21_Protein Translation Cyclin_CDK Cyclin/CDK Complexes p21_Protein->Cyclin_CDK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) Cyclin_CDK->Cell_Cycle_Arrest Leads to

Caption: p53-dependent activation of the p21 signaling pathway in response to DNA damage.

Antibacterial and Antiviral Agents

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and viral pathogens.[1][4][7][8][9]

Table 2: Antibacterial and Antiviral Activity of Representative Pyridine Derivatives

Compound IDOrganism/VirusActivity MetricValueReference
Compound 2g Methicillin-resistant Staphylococcus aureus (MRSA)MIC2 µg/mL[10]
Ciprofloxacin Methicillin-resistant Staphylococcus aureus (MRSA)MIC4 µg/mL[10]
Compound 66 Staphylococcus aureusMIC56 ± 0.5% inhibition at 100 µg/mL[4]
Compound 66 Escherichia coliMIC55 ± 0.5% inhibition at 100 µg/mL[4]
ARA-04 Herpes Simplex Virus-1 (HSV-1)EC₅₀1.00 ± 0.10 µM[11]
ARA-05 Herpes Simplex Virus-1 (HSV-1)EC₅₀1.00 ± 0.05 µM[11]
AM-57 Herpes Simplex Virus-1 (HSV-1)EC₅₀0.70 ± 0.10 µM[11]
Antimalarial Agents

Malaria remains a significant global health challenge, and the emergence of drug-resistant parasites necessitates the development of new antimalarial drugs. Pyridine-containing compounds have shown promise in this area.

Table 3: Antimalarial Activity of Representative Pyridine Derivatives

Compound IDPlasmodium falciparum StrainIC₅₀ (µM)Reference
7s258 3D7 (Chloroquine-sensitive)32.74[12]
7s5 3D7 (Chloroquine-sensitive)46.80[12]
7s258 Dd2 (Chloroquine-resistant)28.05[12]
7s5 Dd2 (Chloroquine-resistant)54.95[12]

Materials Science: Building Blocks for Functional Materials

The electron-deficient nature of the pyridine ring makes it an attractive component for the design of advanced organic materials with tailored electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives are extensively used in OLEDs as electron-transporting materials, host materials for phosphorescent emitters, and as components of thermally activated delayed fluorescence (TADF) emitters.[13][8][10][11][14][15][16][17][18] Their high electron affinity facilitates electron injection and transport, leading to improved device efficiency and stability.[10]

Table 4: Performance of Representative Pyridine-Based OLEDs

Emitter/Host MaterialDevice RoleMax. External Quantum Efficiency (EQE) (%)ColorReference
2,4,6-tris(4-(9H-carbazol-9-yl)phenyl)-3,5-dicyanopyridine (246tCzPPC) TADF Emitter29.6Sky-blue
Py-Br (Pyrene-Pyridine Derivative) Hole-Transporting Material9Green[15]
2,2'-bipyridine-based ETM Electron-Transport Material21Green[14]
Fluorescent Sensors

The ability of the pyridine nitrogen to coordinate with metal ions and participate in hydrogen bonding makes pyridine derivatives excellent candidates for the development of fluorescent chemosensors for the detection of various analytes, including metal ions and anions.[7][9][19][20][21][22]

Table 5: Performance of Representative Pyridine-Based Fluorescent Sensors

SensorAnalyteLimit of Detection (LOD)Binding Constant (Kₐ)Reference
Pyridine-based receptor (S) Cu²⁺0.25 µMNot reported[20]
PMPA Cd²⁺0.12 µM4.36 x 10⁴ M⁻¹[22]
BODIPY derivative (30) F⁻Not specified (sensitive)Not reported

Catalysis: Ligands for Efficient Transformations

Pyridine-based ligands play a crucial role in transition metal catalysis, enabling a wide range of organic transformations with high efficiency and selectivity. The nitrogen atom of the pyridine ring can coordinate to the metal center, modulating its electronic and steric properties.

Cross-Coupling Reactions

Pyridine-phosphine and N-heterocyclic carbene (NHC) ligands derived from pyridine are widely employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the synthesis of complex organic molecules.[2][4][23][24][25][26][27][28][29][30]

Workflow: Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling Start Start Setup Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base Start->Setup Inert Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Biaryl Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 6: Performance of Pyridine-Based Ligands in Catalysis

Catalyst/Ligand SystemReactionSubstrateTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
Pd(N,N-Dimethyl β-alaninate)₂ Suzuki CouplingAryl bromides/iodides~10,000Not reported[28]
Pyridine-bridged bisbenzimidazolylidene-Pd pincer complex Heck ReactionAryl iodides1.1 x 10⁷Not reported[25]
PdCl₂(py)₂@SHS Suzuki-Miyaura CouplingAryl halidesNot specified63,210[26]
Co MOF-Py₃ Oxygen Evolution ReactionWaterNot specifiedNot applicable[31]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyridine-Urea Derivatives (Anticancer)

This protocol is adapted from the synthesis of pyridine-ureas 8a-n.

Workflow: Synthesis of Pyridine-Urea Derivatives

Synthesis_Workflow Start Start Step1 One-pot three-component heterocyclocondensation of enaminone, ethyl acetoacetate, and ammonium acetate Start->Step1 Product1 Ethyl nicotinate derivative (3a,b) Step1->Product1 Step2 Hydrazinolysis with hydrazine hydrate Product1->Step2 Product2 Hydrazide derivative (4a,b) Step2->Product2 Step3 Conversion to acyl azide with sodium nitrite Product2->Step3 Product3 Acyl azide derivative (5a,b) Step3->Product3 Step4 Curtius rearrangement to isocyanate Product3->Step4 Product4 Isocyanate derivative (6a,b) Step4->Product4 Step5 Reaction with substituted aniline Product4->Step5 Final_Product Pyridine-urea derivative (8a-n) Step5->Final_Product

Caption: Synthetic workflow for pyridine-urea derivatives.

  • Synthesis of Ethyl 6-(aryl)-2-methylnicotinate (3a,b): A mixture of the appropriate enaminone (1 eq), ethyl acetoacetate (1 eq), and ammonium acetate (1.2 eq) in glacial acetic acid is refluxed for 4 hours. The reaction mixture is cooled, poured into ice water, and the precipitate is collected by filtration, washed with water, and recrystallized from ethanol.

  • Synthesis of 6-(aryl)-2-methylnicotinohydrazide (4a,b): The corresponding ester (3a or 3b) is refluxed with hydrazine hydrate (10 eq) in methanol for 2 hours. The solvent is evaporated, and the residue is triturated with ether to yield the hydrazide.

  • Synthesis of Pyridine-Ureas (8a-n): To a solution of the hydrazide (4a or 4b) in acetic acid, a solution of sodium nitrite in water is added dropwise at 0-5 °C. The mixture is stirred for 2 hours to form the acyl azide. The acyl azide is extracted with xylene. The organic layer is heated to reflux for 1 hour to induce Curtius rearrangement to the isocyanate. The appropriate substituted aniline (1 eq) is added, and the mixture is refluxed for 3 hours. The solvent is evaporated, and the residue is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a general procedure for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the pyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The pyridine scaffold continues to be a fertile ground for research and development across multiple scientific disciplines. In medicinal chemistry, the synthetic tractability and diverse biological activities of pyridine derivatives make them invaluable in the quest for new therapies against cancer, infectious diseases, and other ailments. In materials science, their unique electronic and photophysical properties are being harnessed to create next-generation optoelectronic devices and sensors. In catalysis, pyridine-based ligands are enabling more efficient and sustainable chemical transformations. The data and protocols presented in this guide highlight the immense potential of pyridine derivatives and provide a foundation for further exploration and innovation in these exciting fields. As our understanding of structure-activity and structure-property relationships deepens, the design and synthesis of novel pyridine-based molecules with enhanced performance characteristics will undoubtedly continue to drive scientific advancement.

References

Technical Guide: 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, with a focus on its crystal structure and characterization. The information is compiled from peer-reviewed scientific literature to ensure accuracy and reliability for research and development applications.

Core Data Summary

While a specific InChIKey for this compound was not explicitly found in the public domain literature, the detailed crystallographic data presented herein serves as an unambiguous identifier for the compound.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.23 g/mol
Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, revealing the following parameters.[1][2]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a11.2453 (3) Å
b10.5272 (3) Å
c17.5339 (6) Å
V2075.69 (11) ų
Z8
Temperature293 K
RadiationCu Kα
Wavelength1.54184 Å
Absorption Coefficient (μ)0.60 mm⁻¹

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and structural analysis of this compound.

Synthesis of this compound

The title compound was synthesized via the reaction of 3-aminopyridine with pivaloyl chloride.[1]

Materials:

  • 3-Aminopyridine

  • Pivaloyl chloride

  • Triethylamine

  • Dichloromethane

Procedure:

  • A solution of 3-aminopyridine and triethylamine in dichloromethane is prepared.

  • The solution is cooled to 273 K (0 °C).

  • Pivaloyl chloride is added to the reaction mixture.

  • The reaction is allowed to proceed for 15 minutes at 273 K.

  • The mixture is then warmed to room temperature and stirred for an additional 2 hours.

  • The resulting product, this compound, is isolated with a reported yield of 73%.[1]

Crystal Structure Determination

Single-crystal X-ray diffraction was employed to determine the molecular structure of the compound.

Data Collection:

  • Instrument: Agilent SuperNova (Dual, Cu at zero, Atlas) diffractometer.[2]

  • Absorption Correction: Multi-scan (CrysAlis PRO; Agilent, 2014).[2]

  • Reflections Collected: 7164.[2]

  • Independent Reflections: 2065.[2]

Refinement:

  • Method: Refinement on F².[1]

  • R-factor (R[F² > 2σ(F²)]): 0.041.[1][2]

  • Weighted R-factor (wR(F²)): 0.127.[1][2]

  • Goodness-of-fit (S): 1.05.[1][2]

  • Parameters: 153.[2]

  • Restraints: 114.[2]

Data Tables

The following tables summarize the key quantitative data from the crystallographic analysis.

Table 1: Data Collection and Refinement Statistics [1][2]

ParameterValue
Data Collection
DiffractometerAgilent SuperNova (Dual, Cu at zero, Atlas)
Absorption CorrectionMulti-scan
T_min0.840
T_max1.000
Measured Reflections7164
Independent Reflections2065
Reflections with I > 2σ(I)1722
R_int0.017
Refinement
R[F² > 2σ(F²)]0.041
wR(F²)0.127
S1.05
Reflections2065
Parameters153
Restraints114
Δρ_max0.19 e Å⁻³
Δρ_min-0.16 e Å⁻³

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 3-Aminopyridine Pivaloyl Chloride Triethylamine Dichloromethane reaction Reaction: - Cooled to 0°C - Stirred for 15 min - Warmed to RT - Stirred for 2h start->reaction product Crude Product: This compound reaction->product xray Single-Crystal X-ray Diffraction product->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow for the synthesis and structural characterization of this compound.

Note: No information regarding the signaling pathways of this compound was identified in the provided search results. The focus of the available literature is on its synthesis and structural elucidation.

References

Methodological & Application

Application Notes and Protocols for the N-Acylation of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of 3-aminopyridine is a fundamental synthetic transformation that yields N-(pyridin-3-yl)amides, crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The introduction of an acyl group to the amino function of 3-aminopyridine can significantly modify its physicochemical properties, modulating its biological activity, solubility, and metabolic stability. This document provides detailed experimental procedures and a comparative analysis of various methods for the N-acylation of 3-aminopyridine, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Comparative Data of N-Acylation Methods for 3-Aminopyridine

The selection of an appropriate N-acylation method depends on factors such as the nature of the acylating agent, desired yield, reaction time, and tolerance of other functional groups. Below is a summary of common methods with their respective conditions and outcomes.

Acylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideNone (Solvent)PyridineRoom Temp.24Not SpecifiedN/A
Acetic AnhydrideNoneSolvent-freeRoom Temp.0.1391 (for p-nitroaniline)[1]
Benzoyl ChloridePyridineDichloromethane0 to Room Temp.2-4Not Specified for 3-AP[N/A]
Acetyl ChlorideClaySolvent-freeRoom Temp.0.08-0.5869-97 (for various heterocycles)N/A
Benzoyl ChloridePEG-400Water/NeatNot Specified0.25~80 (for amino acids)[2]

Note: Data for 3-aminopyridine is limited in some cases; analogous reactions with similar substrates are provided for reference.

Experimental Protocols

Protocol 1: N-Acetylation of 3-Aminopyridine using Acetic Anhydride in Pyridine

This protocol describes a classical method for the N-acetylation of 3-aminopyridine.

Materials:

  • 3-Aminopyridine

  • Acetic Anhydride

  • Pyridine

  • Water

  • Diethyl ether

  • Methanol

Procedure:

  • Dissolve 3-aminopyridine (1.0 equivalent) in pyridine (5-10 volumes).

  • To the solution, add acetic anhydride (1.0-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), add water to quench the excess acetic anhydride.

  • Concentrate the reaction mixture under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove pyridine.

  • Recrystallize the crude product from methanol to obtain pure 3-acetamidopyridine.

Protocol 2: Solvent-Free N-Acetylation of 3-Aminopyridine using Acetic Anhydride

This environmentally friendly protocol avoids the use of organic solvents.[1]

Materials:

  • 3-Aminopyridine

  • Acetic Anhydride

  • Diethyl ether

Procedure:

  • In a round-bottom flask, add 3-aminopyridine (1.0 equivalent).

  • Add acetic anhydride (1.2 equivalents) to the flask.

  • Stir the mixture at room temperature for approximately 8-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with diethyl ether, and dry under vacuum.

Protocol 3: N-Benzoylation of 3-Aminopyridine using Benzoyl Chloride

This protocol is a standard procedure for the introduction of a benzoyl group.

Materials:

  • 3-Aminopyridine

  • Benzoyl Chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the stirred solution.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Workflow and Signaling Pathways

The general workflow for the N-acylation of 3-aminopyridine can be visualized as a sequence of steps from starting materials to the final purified product. The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbonyl carbon of the acylating agent.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve 3-Aminopyridine in Solvent Start->Dissolve Add_Base Add Base (e.g., Pyridine) Dissolve->Add_Base Add_Acylating_Agent Add Acylating Agent (e.g., Acyl Chloride/Anhydride) Add_Base->Add_Acylating_Agent Stir Stir at appropriate Temperature Add_Acylating_Agent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Recrystallization or Chromatography Extract->Purify End Pure N-Acyl-3-aminopyridine Purify->End dmap_catalysis DMAP DMAP Acyl_DMAP_Intermediate N-Acylpyridinium Intermediate (Highly Reactive) DMAP->Acyl_DMAP_Intermediate + Acyl Anhydride Acyl_Anhydride Acyl Anhydride/ Acyl Chloride Product N-Acyl-3-aminopyridine Acyl_DMAP_Intermediate->Product + 3-Aminopyridine Byproduct Carboxylate/ Chloride Acyl_DMAP_Intermediate->Byproduct releases 3AP 3-Aminopyridine Product->DMAP Regenerates Catalyst

References

Pivaloyl Chloride: A Versatile Acylating Agent in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Pivaloyl chloride, a sterically hindered acylating agent, has emerged as a critical reagent in medicinal chemistry and drug development. Its bulky tert-butyl group confers unique reactivity and stability to molecules, making it an invaluable tool for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes provide an overview of the key uses of pivaloyl chloride, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Key Applications of Pivaloyl Chloride

Pivaloyl chloride's utility in pharmaceutical synthesis is multifaceted, primarily revolving around its function as a potent acylating agent and a robust protecting group.

  • Synthesis of β-Lactam Antibiotics: Pivaloyl chloride is instrumental in the industrial production of semi-synthetic penicillins, such as ampicillin and amoxicillin, through the Dane salt method. In this process, the amino group of a side-chain acid is first protected as an enamine (a Dane salt). This intermediate is then activated with pivaloyl chloride to form a highly reactive mixed anhydride, which subsequently acylates the 6-aminopenicillanic acid (6-APA) core.[1]

  • Protecting Group for Alcohols and Amines: The pivaloyl (Piv) group serves as an effective protecting group for hydroxyl and amino functionalities. Its steric bulk provides significant stability, rendering the protected group resistant to a wide range of reaction conditions, particularly basic hydrolysis and nucleophilic attack.[2] This stability is crucial in multi-step syntheses of complex molecules.

  • Formation of Prodrugs: Pivaloyl chloride is a key reagent in the synthesis of pivaloyloxymethyl (POM) prodrugs. The POM moiety is attached to a parent drug, often to mask polar functional groups and enhance lipophilicity. This modification can significantly improve the oral bioavailability of the drug, as the POM group is cleaved in vivo by esterases to release the active pharmaceutical ingredient.

Data Presentation

The following tables summarize quantitative data for key applications of pivaloyl chloride.

Table 1: N-Acylation of Amines with Pivaloyl Chloride

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
o-toluidineTriethylamineDichloromethane0 to RT0.583
N,N-dibenzylhydroxylamine4-Dimethylaminopyridine (DMAP)Dichloromethane0 to RT6Not Specified
(R)-3-piperidine amideNot Specified (pH 10-11)Organic SolventNot SpecifiedNot SpecifiedHigh

Table 2: Comparative Pivaloylation of Primary vs. Secondary Alcohols

Alcohol SubstrateReagentConditionsProductYield (%)
1-Butanol (Primary)Pivaloyl ChloridePyridine, CH₂Cl₂, 0°C to rtButyl pivalate>90 (Estimated)
2-Butanol (Secondary)Pivaloyl ChloridePyridine, CH₂Cl₂, 0°C to rtsec-Butyl pivalateLower than primary
Benzyl Alcohol (Primary)Pivaloyl ChloridePyridine, CH₂Cl₂, 0°C to rt, 2-4hBenzyl pivalate>90
Benzyl Alcohol (Primary)Pivalic AnhydrideNeat, 80°C, 2-6hBenzyl pivalate>95

Experimental Protocols

Protocol 1: Synthesis of Amoxicillin via the Dane Salt Method[3][4][5]

This protocol outlines the chemical synthesis of amoxicillin using the Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid and pivaloyl chloride.

Materials:

  • D-(-)-p-hydroxyphenylglycine

  • Ethyl acetoacetate

  • Potassium hydroxide

  • Methylene chloride (CH₂Cl₂)

  • Pyridine

  • Pivaloyl chloride

  • 6-aminopenicillanic acid (6-APA)

  • Triethylamine

  • Hydrochloric acid (HCl)

  • Isopropyl alcohol

Procedure:

  • Dane Salt Formation: React D-(-)-p-hydroxyphenylglycine with ethyl acetoacetate in the presence of potassium hydroxide to form the potassium Dane salt. This step protects the amino group of the side chain precursor.

  • Mixed Anhydride Formation:

    • Dissolve 337.5 kg of the Dane salt in 900 L of methylene chloride and 2.25 kg of pyridine at room temperature.

    • Stir the resulting solution for a specified time and then cool to a temperature between -30°C and -50°C.

    • Add 136.35 kg of pivaloyl chloride to the cooled mixture.

    • Stir the mixture for an additional period at the same low temperature and then cool further.

  • Acylation of 6-APA:

    • In a separate reaction vessel, dissolve 225 kg of 6-APA in 225 L of methylene chloride, 100 kg of isopropyl alcohol, and 123.7 kg of triethylamine.

    • Add this 6-APA solution to the previously prepared cold mixed anhydride solution at a temperature of -30°C to -50°C.

    • Allow the acylation reaction to proceed for approximately 150 minutes at a temperature between -20°C and -50°C to form N-protected amoxicillin.

  • Hydrolysis (Deprotection):

    • After the acylation is complete, add hydrochloric acid to the reaction mixture to lower the pH to approximately 1.5. This step removes the protecting group to yield amoxicillin.

  • Work-up and Crystallization:

    • Dilute the reaction mixture with water and add isopropanol.

    • The solution is then crystallized to obtain amoxicillin trihydrate.

cluster_dane_salt Dane Salt & Mixed Anhydride Formation cluster_acylation Acylation & Deprotection D-HPG D-(-)-p-hydroxyphenylglycine Dane_Salt Potassium Dane Salt D-HPG->Dane_Salt Protection EtAcAc Ethyl Acetoacetate + KOH EtAcAc->Dane_Salt Mixed_Anhydride Mixed Anhydride Dane_Salt->Mixed_Anhydride Activation PivCl Pivaloyl Chloride PivCl->Mixed_Anhydride N-Protected_Amox N-Protected Amoxicillin Mixed_Anhydride->N-Protected_Amox Acylation -20 to -50°C 6-APA_sol 6-APA + Triethylamine in CH₂Cl₂/IPA 6-APA_sol->N-Protected_Amox Amoxicillin Amoxicillin Trihydrate N-Protected_Amox->Amoxicillin Hydrolysis (Deprotection) HCl Hydrochloric Acid HCl->Amoxicillin

Caption: Workflow for the chemical synthesis of amoxicillin.

Protocol 2: General Procedure for N-Acylation of an Amine

This protocol provides a general method for the N-acylation of a primary amine using pivaloyl chloride.

Materials:

  • Primary amine (e.g., o-toluidine)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Pivaloyl chloride

  • Water

  • Sodium sulfate

Procedure:

  • To a stirred solution of the primary amine (1 equivalent) and triethylamine (1 equivalent) in anhydrous DCM, cool the mixture to 0°C.

  • Slowly add a solution of pivaloyl chloride (1.1 equivalents) in anhydrous DCM.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0°C.

  • Pour the reaction mixture into water.

  • Separate the organic layer, wash it with water, and dry it over sodium sulfate.

  • Evaporate the solvent to obtain the crude N-pivaloyl amide, which can be further purified by recrystallization.

Amine Primary Amine + Triethylamine in Anhydrous DCM Reaction N-Acylation Reaction 0°C, 30 min Amine->Reaction PivCl Pivaloyl Chloride in Anhydrous DCM PivCl->Reaction Workup Aqueous Work-up (Wash & Dry) Reaction->Workup Product N-Pivaloyl Amide Workup->Product

Caption: General workflow for N-acylation of a primary amine.

Protocol 3: Protection of a Primary Alcohol using Pivaloyl Chloride[6]

This protocol describes a representative procedure for the pivaloylation of a primary alcohol.

Materials:

  • Primary alcohol (e.g., Benzyl alcohol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine

  • Pivaloyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent).

  • Dissolve the alcohol in a suitable anhydrous solvent such as DCM.

  • Add a base, such as pyridine or triethylamine (1.2-1.5 equivalents), to scavenge the HCl byproduct.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add pivaloyl chloride (1.1-1.3 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Signaling Pathway

Mechanism of Action of β-Lactam Antibiotics

β-Lactam antibiotics, many of which are synthesized using pivaloyl chloride, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[3] This is a critical pathway for bacterial survival, as the cell wall provides structural integrity and protection against osmotic stress.

The key targets of β-lactam antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. Specifically, they catalyze the cross-linking of peptide chains, which gives the cell wall its strength.[1]

By mimicking the D-alanyl-D-alanine residues of the peptidoglycan precursors, β-lactam antibiotics bind to the active site of PBPs and acylate a serine residue, leading to irreversible inhibition of the enzyme.[3] This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by β-Lactam Antibiotics Precursors UDP-NAG & UDP-NAM (Cytoplasm) Lipid_II Lipid II Synthesis (Cell Membrane) Precursors->Lipid_II Translocation Lipid II Translocation (to Periplasm) Lipid_II->Translocation Polymerization Glycan Chain Polymerization Translocation->Polymerization Crosslinking Peptide Cross-linking Polymerization->Crosslinking Cell_Wall Stable Peptidoglycan Cell Wall Crosslinking->Cell_Wall Beta_Lactam β-Lactam Antibiotic (e.g., Amoxicillin) Inhibition Irreversible Inhibition Beta_Lactam->Inhibition PBP Penicillin-Binding Proteins (PBPs) PBP->Crosslinking PBP->Inhibition Weak_Wall Weakened Cell Wall Inhibition->Weak_Wall Blocks Cross-linking Lysis Cell Lysis Weak_Wall->Lysis

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

References

Application Notes and Protocols for the Purification of 2,2-Dimethyl-N-pyridin-3-yl-propionamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2,2-Dimethyl-N-pyridin-3-yl-propionamide via recrystallization. The procedure employs a mixed solvent system of ethyl acetate and hexane to effectively remove impurities and yield a product of high purity. This application note includes a step-by-step experimental protocol, tabulated solubility data, and a visual workflow to guide researchers in achieving optimal purification results.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. The synthesis of such molecules often results in a crude product containing various impurities, including unreacted starting materials, by-products, and residual solvents. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool, the target compound selectively crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. This method is particularly effective for removing small amounts of impurities from a solid product. The choice of an appropriate solvent system is critical for a successful recrystallization and is based on the principle that the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. For this compound, a mixed solvent system of ethyl acetate and hexane has been found to be effective for achieving high purity.[1][2]

Materials and Equipment

Materials:

  • Crude this compound

  • Ethyl acetate (analytical grade)

  • n-Hexane (analytical grade)

  • Activated carbon (optional, for removing colored impurities)

  • Filter paper (e.g., Whatman No. 1)

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Reflux condenser

  • Buchner funnel and flask

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Analytical balance

Data Presentation: Solubility Profile

The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at reduced temperatures. The following tables provide estimated solubility data for a structurally similar compound, N-phenylpivalamide, in ethyl acetate and hexane at various temperatures. This data serves as a practical guide for the recrystallization of this compound.

Table 1: Estimated Solubility in Ethyl Acetate

Temperature (°C)Estimated Solubility ( g/100 mL)
0~ 2.5
20~ 8.0
40~ 25.0
60~ 70.0
77 (Boiling Point)~ 150.0

Table 2: Estimated Solubility in n-Hexane

Temperature (°C)Estimated Solubility ( g/100 mL)
0< 0.1
20~ 0.2
40~ 0.5
60~ 1.0
69 (Boiling Point)~ 1.5

Note: The solubility data presented is based on structurally similar compounds and should be used as a guideline. It is recommended to perform small-scale solubility tests to determine the optimal solvent ratio for the specific crude product.

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using a mixed ethyl acetate/hexane solvent system.

4.1. Dissolution of the Crude Product

  • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of ethyl acetate to the flask, just enough to wet the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of hot ethyl acetate until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of the recrystallized product.

4.2. Decolorization (Optional)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

  • Gently reheat the solution to boiling for a few minutes while stirring. The activated carbon will adsorb the colored impurities.

4.3. Hot Filtration (if activated carbon was used or insoluble impurities are present)

  • Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hot plate.

  • Place a fluted filter paper in the preheated funnel.

  • Quickly pour the hot solution through the fluted filter paper into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.

4.4. Crystallization

  • Remove the flask containing the hot, clear filtrate from the heat source and cover it with a watch glass or inverted beaker.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

4.5. Isolation of Crystals

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethyl acetate/hexane mother liquor.

  • Turn on the vacuum source and swirl the cold crystal slurry in the Erlenmeyer flask.

  • Quickly pour the slurry into the center of the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor and soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the product.

  • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

4.6. Drying the Purified Product

  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Break up any large clumps of crystals with a spatula.

  • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

4.7. Purity and Yield Determination

  • Determine the melting point of the purified this compound. A sharp melting point range close to the literature value indicates high purity.

  • Calculate the percent recovery using the following formula: Percent Recovery (%) = (mass of pure product / mass of crude product) x 100

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add minimal hot ethyl acetate crude_product->add_solvent dissolved_product Completely dissolved product in hot solvent add_solvent->dissolved_product add_carbon Add activated carbon dissolved_product->add_carbon cool_slowly Cool slowly to room temperature dissolved_product->cool_slowly If no decolorization boil_solution Boil briefly add_carbon->boil_solution hot_filtration Hot filtration boil_solution->hot_filtration hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath crystal_slurry Formation of crystal slurry ice_bath->crystal_slurry vacuum_filtration Vacuum filtration crystal_slurry->vacuum_filtration wash_crystals Wash with cold hexane vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

References

Application Notes and Protocols for Column Chromatography of N-acyl Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-acyl pyridines are a class of compounds frequently encountered as intermediates and final products in pharmaceutical and materials science research. Their purification is a critical step to ensure the integrity of subsequent experimental results. However, the presence of the basic pyridine ring introduces specific challenges for purification by standard column chromatography, primarily due to interactions with the acidic stationary phase. This document provides detailed protocols and guidelines to overcome these challenges, ensuring efficient and high-purity isolation of N-acyl pyridines.

General Considerations for N-acyl Pyridine Purification

Successful chromatographic purification of N-acyl pyridines hinges on the careful selection of the stationary phase, mobile phase, and elution technique to mitigate undesirable interactions and potential degradation.

1. Stationary Phase Selection

  • Silica Gel: Silica gel is the most common stationary phase for flash chromatography.[1] However, its surface is populated with acidic silanol groups (Si-OH), which can strongly interact with the basic nitrogen of the pyridine ring.[2] This interaction can lead to significant peak tailing, irreversible adsorption, or even degradation of acid-sensitive compounds.[2][3]

  • Deactivation of Silica Gel: To counter the acidity of silica gel, it can be deactivated prior to use. This is typically achieved by flushing the packed column with a mobile phase containing a small amount of a basic modifier, such as triethylamine (TEA), typically in a concentration of 1-3%.[4]

  • Alternative Stationary Phases: For highly sensitive N-acyl pyridines, switching to a more inert or basic stationary phase is recommended.[2] Basic alumina is an excellent alternative that often prevents degradation observed on silica.[5] Other options include polymer-based or end-capped silica columns.[2] A preliminary stability test, where the crude product is stirred with a slurry of the intended stationary phase, can quantitatively determine the best choice for purification.[5]

2. Mobile Phase Optimization

  • Solvent System: The choice of eluent is critical. Typically, solvent systems are composed of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1] The optimal ratio is determined by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.3 for the desired compound to ensure good separation.[1]

  • Basic Additives: The most crucial modification for purifying N-acyl pyridines on silica is the addition of a competing base to the mobile phase.[2] Adding 0.1-1% triethylamine (TEA) or pyridine to the eluent effectively shields the analyte from the acidic silanol sites, leading to symmetrical peaks and improved recovery.[1][2]

  • Gradient Elution: For complex mixtures containing impurities with a wide range of polarities, a gradient elution is highly effective.[4][6] This technique involves gradually increasing the proportion of the more polar solvent in the mobile phase during the separation.[7] This enhances resolution and reduces the overall purification time.[6]

Data Presentation: Typical Chromatography Conditions

The following table summarizes recommended starting conditions for the purification of N-acyl pyridines. These should be optimized using TLC prior to preparative scale chromatography.

ParameterConditionRationale & Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.[1]
Basic AluminaRecommended for compounds showing degradation on silica.[5]
Mobile Phase Hexanes/Ethyl Acetate + 0.5-1% Triethylamine (TEA)A common starting system. The TEA minimizes peak tailing.[1][2]
Dichloromethane/Methanol + 0.5-1% Triethylamine (TEA)For more polar compounds. Note that dichloromethane can increase column back-pressure.[4][8]
Elution Mode IsocraticSimple and effective when the desired compound and impurities have sufficiently different Rf values.
GradientRecommended for complex mixtures or when impurities are close to the product.[4][9] A typical gradient might run from 5% to 50% ethyl acetate in hexanes.
TLC Analysis Rf ≈ 0.2 - 0.3Provides optimal separation on the column.[1][4] Always include the basic additive (e.g., TEA) in the TLC mobile phase.
Sample Loading Direct (Liquid) LoadingThe crude mixture is dissolved in a minimal amount of the initial mobile phase or a weak solvent (e.g., dichloromethane) and loaded onto the column.[1]
Dry Loading (Solid Loading)The crude product is adsorbed onto a small amount of silica gel or Celite, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column. This is ideal for samples that are not very soluble in the mobile phase.[4][10]

Experimental Protocols

Protocol 1: Flash Chromatography with Pre-Deactivated Silica Gel

This protocol is suitable for most N-acyl pyridines that exhibit peak tailing on standard silica gel.

  • Column Preparation (Wet Packing):

    • Secure a glass chromatography column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1-2 cm) of sand.[8]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate + 1% TEA). Ensure enough solvent is used to create a pourable slurry without excess bubbles.[9]

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[8]

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.[1]

    • Add a final protective layer of sand (approx. 1-2 cm) on top of the silica bed.[1]

    • Deactivation Step: Pass 2-3 column volumes of the mobile phase containing 1% TEA through the packed column before loading the sample. This neutralizes the acidic sites.[4]

  • Sample Loading:

    • Dissolve the crude N-acyl pyridine mixture in a minimal volume of a suitable solvent (dichloromethane is often a good choice).[1]

    • Carefully pipette the sample solution onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb into the silica, stopping when the liquid level reaches the top of the sand.

    • Gently add a small amount of the mobile phase to wash the sides of the column and push the sample fully onto the silica bed. Repeat this wash step 2-3 times.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.[1]

    • Collect fractions in an ordered array of test tubes.

    • If using a gradient, systematically increase the polarity of the mobile phase after the initial non-polar impurities have eluted.[4]

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting fractions onto TLC plates.

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-acyl pyridine.

Visualization of Workflow

The following diagram outlines the decision-making process for developing a purification protocol for a novel N-acyl pyridine.

G start Crude N-acyl Pyridine tlc 1. TLC Analysis (e.g., Hex/EtOAc) start->tlc check_rf Rf in 0.2-0.3 range? tlc->check_rf check_tailing Significant Tailing? check_rf->check_tailing  Yes adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No   check_stability 2. Stability Check (2D-TLC) Is there degradation? check_tailing->check_stability No add_tea 3. Add 0.5-1% TEA to Mobile Phase check_tailing->add_tea Yes run_column 4. Perform Column Chromatography check_stability->run_column No use_alumina Consider Alternative Phase (e.g., Basic Alumina) check_stability->use_alumina Yes adjust_polarity->tlc add_tea->tlc Re-run TLC end Pure N-acyl Pyridine run_column->end use_alumina->tlc Re-run TLC on Alumina

Caption: Workflow for N-acyl Pyridine Purification.

References

Application Notes and Protocols for 2,2-Dimethyl-N-pyridin-3-yl-propionamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the use of 2,2-Dimethyl-N-pyridin-3-yl-propionamide as a potential intermediate in the synthesis of novel agrochemicals. The information is curated for professionals in the fields of agrochemical research and development.

Introduction

This compound, also known as N-(pyridin-3-yl)pivalamide, is a heterocyclic amide with potential applications in the synthesis of biologically active compounds. While not a commercial agrochemical itself, its structural motif, a pyridine ring linked to an amide group, is present in numerous fungicides, herbicides, and insecticides. Pyridine-based compounds are significant in the agrochemical industry, and the derivatization of intermediates like this compound offers a promising route for the discovery of new active ingredients.[1][2]

The pivaloyl (2,2-dimethylpropanoyl) group can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for agrochemicals. This document outlines the synthesis of this compound and its potential application in creating novel fungicidal compounds, drawing parallels with structurally related active ingredients.

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O[3]
Molecular Weight 178.23 g/mol [3]
Appearance Solid[4]
Crystal System Orthorhombic[3][4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

Synthesis Protocols

The synthesis of this compound can be achieved through the acylation of 3-aminopyridine with pivaloyl chloride. A detailed experimental protocol is provided below, based on established methods for analogous reactions.[5]

Synthesis of 3-Aminopyridine (Precursor)

3-Aminopyridine can be synthesized from nicotinamide via a Hofmann rearrangement.

  • Materials: Nicotinamide, Sodium Hydroxide (NaOH), Bromine (Br₂), Benzene, Ligroin, Norit (activated carbon), Sodium Hydrosulfite.

  • Procedure:

    • Prepare a solution of sodium hydroxide (75 g) in water (800 ml) in a beaker immersed in an ice-salt bath.

    • With stirring, add bromine (95.8 g, 30.7 ml) to the cooled NaOH solution.

    • Once the temperature reaches 0°C, add finely powdered nicotinamide (60 g) all at once with vigorous stirring.

    • After the initial reaction subsides, warm the mixture to 70-75°C for 45 minutes.

    • Cool the solution to room temperature and saturate with sodium chloride (approx. 170 g).

    • Extract the product with ether using a continuous extractor for 15-20 hours.

    • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

    • The crude product is purified by recrystallization from a mixture of benzene and ligroin with the aid of Norit and sodium hydrosulfite to yield white crystals of 3-aminopyridine.[6]

Synthesis of this compound
  • Materials: 3-Aminopyridine, Pivaloyl Chloride (2,2-dimethylpropanoyl chloride), Triethylamine, Dichloromethane (DCM), Ethyl Acetate, Saturated Sodium Chloride Solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 3-aminopyridine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (3 equivalents) to the solution.

    • Cool the mixture in an ice bath and add pivaloyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction mixture to stir at room temperature for 15 hours.

    • Quench the reaction by adding water.

    • Extract the organic layer with ethyl acetate.

    • Wash the combined organic layers with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane:methanol, 20:1 v/v) to obtain this compound as a solid.[5]

DOT script for the synthesis workflow:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Nicotinamide Nicotinamide Hofmann Hofmann Rearrangement Nicotinamide->Hofmann Aminopyridine 3-Aminopyridine Hofmann->Aminopyridine Acylation Acylation Aminopyridine->Acylation PivaloylChloride Pivaloyl Chloride PivaloylChloride->Acylation TargetCompound 2,2-Dimethyl-N- pyridin-3-yl-propionamide Acylation->TargetCompound

Caption: Synthesis workflow for this compound.

Potential Agrochemical Applications and Biological Activity

While specific biological activity data for this compound is not extensively documented, its structural analogues have shown promise as fungicides. N-pyridinyl carboxamides are a known class of agrochemicals.[7][8]

Fungicidal Activity of Structurally Related Compounds

Research on N-(substituted pyridinyl)-pyrazole-4-carboxamides has demonstrated moderate to good fungicidal activity against various plant pathogens.[7][9][10] For example, certain derivatives have shown inhibitory effects on Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.[9][10] The fungicidal efficacy is influenced by the substituents on both the pyridine and the carboxamide moieties.

Table 2: Fungicidal Activity of Analogue N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides against G. zeae [10]

CompoundR (substituent on pyridine)Inhibition Rate (%) at 100 µg/mL
Analogue 1 2-Cl73.2
Analogue 2 2-CH₃61.5
Analogue 3 H58.3
Boscalid (Reference) -35.9
Carboxin (Reference) -56.3

These findings suggest that this compound could serve as a valuable scaffold for developing new fungicides.

Proposed Mechanism of Action (Hypothetical)

Many pyridine-based fungicides, such as Boscalid, act as succinate dehydrogenase inhibitors (SDHIs) in the mitochondrial respiratory chain of fungi.[10] This inhibition disrupts the fungal energy supply, leading to its death. It is plausible that novel derivatives of this compound could exhibit a similar mode of action.

DOT script for the hypothetical signaling pathway:

SDHI_Pathway Molecule Derivative of This compound SDH Succinate Dehydrogenase (Complex II) Molecule->SDH Inhibition ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP Disruption FungalCell Fungal Cell Death ATP->FungalCell Leads to

Caption: Hypothetical mechanism of action via SDHI pathway.

Future Research Directions

  • Synthesis of a Derivative Library: A library of derivatives of this compound should be synthesized by introducing various substituents on the pyridine ring to explore structure-activity relationships.

  • Fungicidal Screening: The synthesized compounds should be screened against a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Rhizoctonia solani, and various species of Fusarium and Puccinia.

  • Mode of Action Studies: For active compounds, further studies should be conducted to elucidate their precise mode of action, including enzyme inhibition assays for succinate dehydrogenase.

  • Herbicidal and Insecticidal Screening: The potential of these derivatives as herbicides or insecticides should also be investigated, as pyridine-based compounds have shown efficacy in these areas as well.[2]

Conclusion

This compound is a readily synthesizable intermediate that holds potential for the development of novel agrochemicals, particularly fungicides. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological activity of its derivatives. While direct application data is limited, the activity of structurally related compounds suggests that this is a promising area for further investigation in the quest for new and effective crop protection solutions.

References

Application Notes and Protocols for the Synthesis and Evaluation of 2,2-Dimethyl-N-pyridin-3-yl-propionamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The N-acylaminopyridine scaffold, in particular, is a versatile pharmacophore with a wide range of biological activities. This document provides detailed protocols for the synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a representative member of this class, and its analogs. Furthermore, it outlines experimental procedures to evaluate their potential as antimicrobial agents and modulators of bacterial quorum sensing, crucial areas in the ongoing search for novel therapeutics.

Synthesis of this compound and Analogs

The synthesis of the target compound and its analogs is primarily achieved through the acylation of an aminopyridine with an appropriate acyl chloride or carboxylic acid. The following protocols detail a standard and an alternative method for the synthesis of the parent compound and provide a general strategy for the synthesis of a diverse range of analogs.

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol describes the synthesis of the title compound from 3-aminopyridine and pivaloyl chloride.

Materials:

  • 3-Aminopyridine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). One publication suggests a reaction time of 15 minutes at 0°C (273 K) followed by 2 hours at room temperature[1].

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid. A reported yield for this reaction is 73%[1].

Protocol 2: General Synthesis of Analogs

Analogs of this compound can be synthesized by varying the aminopyridine and/or the acylating agent.

  • Varying the Pyridine Ring Substitution: Substituted 3-aminopyridines (e.g., 2-chloro-3-aminopyridine, 5-bromo-3-aminopyridine) can be used in place of 3-aminopyridine in Protocol 1 to generate analogs with modifications on the pyridine ring.

  • Varying the Acyl Group: Different acyl chlorides or carboxylic acids can be used to introduce diversity in the acyl portion of the molecule. If using a carboxylic acid, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) along with a base like 4-Dimethylaminopyridine (DMAP) will be required.

Illustrative Data for Synthesis

CompoundStarting MaterialsYield (%)Purity (%)Reference
This compound3-Aminopyridine, Pivaloyl chloride73>95 (after chromatography)[1]
2,2-Dimethyl-N-pyridin-4-yl-propionamide4-Aminopyridine, Pivaloyl chloride95>98 (after chromatography)[2]
Analog 1 (Hypothetical)5-Bromo-3-aminopyridine, Pivaloyl chloride65-85>95 (after chromatography)General Method
Analog 2 (Hypothetical)3-Aminopyridine, Cyclopropanecarbonyl chloride70-90>95 (after chromatography)General Method

Biological Evaluation Protocols

The following protocols describe methods to assess the potential antimicrobial and quorum sensing inhibitory activities of the synthesized compounds.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and solvent)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include positive, negative, and growth control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by measuring absorbance at 600 nm. If using resazurin, a color change from blue to pink indicates bacterial growth.

Protocol 4: Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

This assay screens for compounds that can inhibit quorum sensing, using the production of the purple pigment violacein by Chromobacterium violaceum as an indicator.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • N-hexanoyl-L-homoserine lactone (AHL)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes or 24-well plates

Procedure:

  • Plate Preparation: Prepare LB agar plates.

  • Bacterial Lawn: Spread an overnight culture of C. violaceum on the surface of the agar plates to create a bacterial lawn.

  • Compound Application: Aseptically place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface. A solution of the compound in DMSO can be applied to the discs and the solvent allowed to evaporate.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Zone of Inhibition: A clear zone of no pigment production around the disc indicates quorum sensing inhibition. Measure the diameter of this zone. A zone of no bacterial growth would indicate antimicrobial activity.

Visualizations

Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aminopyridine Aminopyridine (e.g., 3-Aminopyridine) Reaction_Step Acylation (DCM, TEA) Aminopyridine->Reaction_Step Acylating_Agent Acylating Agent (e.g., Pivaloyl Chloride) Acylating_Agent->Reaction_Step Workup Aqueous Work-up Reaction_Step->Workup Purification Column Chromatography Workup->Purification Product This compound Analogs Purification->Product

Caption: General workflow for the synthesis of this compound analogs.

Logical Flow of Biological Evaluation

Biological_Evaluation_Workflow Biological Evaluation Workflow Synthesized_Compounds Synthesized Analogs Primary_Screening Primary Screening (e.g., Antimicrobial Susceptibility) Synthesized_Compounds->Primary_Screening QS_Assay Quorum Sensing Inhibition Assay Synthesized_Compounds->QS_Assay Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds QS_Assay->Active_Compounds Further_Studies Further Studies (e.g., SAR, Mechanism of Action) Active_Compounds->Further_Studies

Caption: Logical workflow for the biological evaluation of synthesized analogs.

Hypothetical Signaling Pathway Modulation

Many pyridine-containing compounds are known to be kinase inhibitors. The following diagram illustrates a hypothetical mechanism where an analog inhibits a generic kinase signaling pathway, which could be relevant for anticancer or anti-inflammatory applications.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factor->Cellular_Response Analog Pyridine Analog Analog->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridine analog.

References

Application Note: Quantitative Analysis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide in human plasma. The protocol details a straightforward sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters for accurate and precise quantification. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and other bioanalytical applications.

Introduction

This compound is a small molecule containing a pyridine ring and an amide functional group.[1][2][3] Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] Accurate quantification of such compounds in biological matrices is crucial for drug development, enabling the assessment of pharmacokinetics, bioavailability, and metabolism. LC-MS/MS is a powerful and widely used technique for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[4] This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for this compound.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂O[2][3]
Molecular Weight178.23 g/mol [2][3]
IUPAC Name2,2-dimethyl-N-(pyridin-3-yl)propanamide[2]
AppearanceSolid[1]
Melting Point71-75 °C[1]

Experimental Protocols

  • This compound reference standard (purity >98%)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended, for example, this compound-d9. If unavailable, a compound with similar physicochemical properties can be used.

  • Human plasma (with K2EDTA as anticoagulant)

  • LC-MS grade acetonitrile, methanol, and water[5]

  • Formic acid (≥98%)

  • All other chemicals and solvents should be of analytical or higher grade.

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

3.3.1. Mass Spectrometry Conditions

The mass spectrometer is tuned and calibrated according to the manufacturer's instructions. The reference standard of this compound is infused directly into the mass spectrometer to optimize the precursor and product ions, as well as other MS parameters.

  • Ionization Mode: Electrospray Ionization (ESI), Positive. The pyridine and amide nitrogens are expected to readily protonate.

  • Precursor Ion (Q1): m/z 179.1 (corresponding to [M+H]⁺).

  • Product Ions (Q3): Fragmentation of the precursor ion is induced in the collision cell. Likely product ions would result from the cleavage of the amide bond. The most abundant and stable product ions are selected for quantification (quantifier) and confirmation (qualifier).

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)179.1To be determined empirically200To be optimized
This compound (Qualifier)179.1To be determined empirically200To be optimized
Internal StandardTo be determinedTo be determined200To be optimized
  • Other MS Parameters:

    • Ion Spray Voltage: ~5500 V

    • Curtain Gas: ~30 psi

    • Ion Source Gas 1: ~50 psi

    • Ion Source Gas 2: ~50 psi

    • Source Temperature: ~500 °C

3.3.2. Chromatographic Conditions

The goal is to achieve a symmetrical peak shape and good retention of the analyte, separating it from potential matrix interferences. A C18 column is a good starting point for small molecule analysis.[6]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[7][8]

  • Label polypropylene tubes.

  • Add 50 µL of human plasma sample to each tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solution to create working solutions for the calibration curve and quality control (QC) samples.

  • Calibration Curve Standards: Spike blank human plasma with the working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low3To be determined85 - 115< 15
Medium300To be determined85 - 115< 15
High800To be determined85 - 115< 15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) is_addition Add Internal Standard in Acetonitrile (150 µL) sample->is_addition vortex Vortex Mix (1 min) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Given that many pyridine-containing compounds exhibit activity as kinase inhibitors, a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) is presented.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras P ligand Growth Factor ligand->rtk raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression compound 2,2-Dimethyl-N- pyridin-3-yl-propionamide compound->rtk Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the expected performance characteristics, offers a solid foundation for researchers in the field of drug development and bioanalysis. The method can be further validated according to regulatory guidelines to support preclinical and clinical studies.

References

Application Notes and Protocols: Scale-up Synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-N-pyridin-3-yl-propionamide is a chemical compound with potential applications in pharmaceutical and materials science research. As with many novel compounds, the ability to produce larger quantities is crucial for extensive testing and development. The scale-up of the synthesis of this pyridine derivative requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure a robust, efficient, and safe process. These application notes provide a detailed guide for the laboratory-scale synthesis and key considerations for scaling up the production of this compound.

Reaction Scheme

The synthesis of this compound is typically achieved through the acylation of 3-aminopyridine with pivaloyl chloride in the presence of a non-nucleophilic base.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-aminopyridine 3-Aminopyridine reaction_plus + 3-aminopyridine->reaction_plus pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->reaction_plus base Triethylamine (Et3N) solvent Dichloromethane (DCM) product This compound arrow reaction_plus->arrow Et3N, DCM arrow->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Laboratory-Scale Synthesis (up to 10 g)

This protocol describes the synthesis of this compound with an expected yield of approximately 73%.[1][2]

Materials:

  • 3-Aminopyridine

  • Pivaloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature is maintained below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield a colorless crystalline solid.[1]

Scale-up Considerations

Scaling up the synthesis of this compound from the gram-scale to the multi-gram or kilogram-scale introduces several challenges that need to be addressed to ensure a safe, efficient, and reproducible process.

Key Parameters for Scale-up
ParameterLaboratory Scale (up to 10g)Pilot/Industrial Scale (>100g)Considerations and Recommendations
Reactant Stoichiometry 3-Aminopyridine (1.0 eq), Pivaloyl Chloride (1.05 eq), Triethylamine (1.1 eq)Maintain similar stoichiometry, may require slight optimization.A slight excess of the acylating agent is often beneficial, but a large excess can lead to more impurities.[3]
Solvent Volume ~10-20 mL/g of limiting reagent~5-10 L/kg of limiting reagentHigher concentrations can improve throughput but may lead to mixing and heat transfer issues.
Temperature Control 0 °C to Room TemperaturePrecise temperature control is critical. Use of jacketed reactors with automated cooling systems.The acylation reaction is exothermic; poor temperature control can lead to side reactions and a decrease in yield and purity.[3]
Addition Rate Dropwise over 15-20 minutesSlow, controlled addition over 1-2 hours or longer.Slow addition helps to manage the exotherm and prevent localized high concentrations of the acylating agent.[3]
Mixing Magnetic stirringMechanical overhead stirringEfficient mixing is crucial for maintaining homogeneity and ensuring consistent heat transfer.
Work-up Procedure Separatory funnel extractionsReactor-based phase separations and extractions.Minimize solvent usage and design a work-up that facilitates easy phase separation.
Purification Method Recrystallization, Flash ChromatographyRecrystallization in large crystallizers, potentially with treatment with activated carbon to remove colored impurities.[3]Chromatography is generally not feasible for large-scale production.
Yield ~73%[1][2]May be slightly lower initially, optimization required to maintain high yield.Yields can be affected by all the parameters listed above.
Purity High purity after recrystallizationImpurity profile may change. Robust analytical methods (e.g., HPLC) are needed for in-process control.New impurities may form due to longer reaction times or temperature variations.

Process Safety

The scale-up of this synthesis requires a thorough safety assessment. Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive reagent.

Pivaloyl Chloride Safety Data:

HazardDescriptionMitigation Measures
Corrosivity Causes severe skin burns and eye damage.[4]Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4]
Flammability Flammable liquid and vapor.[4]Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Use non-sparking tools and ground all equipment.[5]
Reactivity Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4]Use anhydrous conditions for the reaction. Have appropriate spill control materials readily available.
Inhalation Toxicity Toxic if inhaled.[6]Use in a well-ventilated area or with respiratory protection.[4]

Environmental Considerations

Green chemistry principles should be considered during scale-up to minimize the environmental impact of the synthesis.

  • Solvent Selection: Dichloromethane is a common laboratory solvent but has environmental and health concerns. Alternative, greener solvents should be investigated for the scale-up process.

  • Waste Minimization: Optimize the reaction to maximize yield and reduce the formation of byproducts. Develop efficient work-up and purification procedures that minimize solvent and material waste.

  • Atom Economy: While the current synthesis has a reasonably good atom economy, exploring catalytic methods for amide bond formation could further improve its sustainability.

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow start Start prep Reactant Preparation (3-Aminopyridine, Et3N, DCM) start->prep reaction Acylation Reaction (Pivaloyl Chloride Addition at 0°C) prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Quenching and Work-up (H2O, NaHCO3, Brine) monitoring->workup Reaction Complete isolation Crude Product Isolation (Solvent Evaporation) workup->isolation purification Purification (Recrystallization from EtOAc/Hexane) isolation->purification analysis Final Product Analysis (NMR, MP, Purity) purification->analysis end End Product analysis->end

Caption: Step-by-step workflow for the synthesis of this compound.

Scale-up Logic Flow

Scale_up_Logic lab_scale Laboratory Scale Synthesis (Gram Scale) process_dev Process Development & Optimization lab_scale->process_dev Identify Key Parameters safety_assessment Safety Assessment (HAZOP, Risk Analysis) process_dev->safety_assessment Define Process pilot_scale Pilot Scale Production (Kilogram Scale) safety_assessment->pilot_scale Implement Safety Measures validation Process Validation pilot_scale->validation Demonstrate Reproducibility commercial_scale Commercial Scale Manufacturing validation->commercial_scale Approved Process

References

Troubleshooting & Optimization

Technical Support Center: Pivaloyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during acylation reactions using pivaloyl chloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pivaloyl chloride acylation?

A1: The most prevalent side reactions include hydrolysis of pivaloyl chloride, formation of pivalic anhydride, steric hindrance leading to incomplete reactions, and in the context of Friedel-Crafts reactions, decarbonylation followed by alkylation. When using basic conditions, side reactions involving the base, such as ketene formation with pyridine, can also occur.

Q2: How does the steric hindrance of the pivaloyl group affect the acylation reaction?

A2: The bulky tert-butyl group of pivaloyl chloride creates significant steric hindrance.[1][2] This can impede the approach of nucleophiles, especially sterically demanding ones like secondary or tertiary alcohols and amines.[2] This hindrance can lead to slow or incomplete reactions.[2] However, this property can also be advantageous, offering selectivity in certain applications and providing exceptional stability to the resulting pivalate esters and amides against hydrolysis and nucleophilic attack.[1]

Q3: Why is my Friedel-Crafts acylation with pivaloyl chloride yielding an alkylated product instead of the expected ketone?

A3: In the presence of a Lewis acid like aluminum chloride (AlCl₃), pivaloyl chloride forms an acylium cation. Due to the stability of the tertiary carbocation, this acylium cation can readily decompose by losing carbon monoxide (decarbonylation) to form a tert-butyl carbocation.[3][4][5] This stable carbocation then acts as the electrophile, leading to Friedel-Crafts alkylation of the aromatic ring (e.g., forming tert-butylbenzene from benzene) instead of acylation.[3][4][5]

Q4: Can pivaloyl chloride react with water? What are the consequences?

A4: Yes, pivaloyl chloride reacts vigorously and exothermically with water.[6][7][8] This hydrolysis reaction produces pivalic acid and hydrochloric acid (HCl).[6][7] The presence of moisture in the reaction setup will consume the reagent, lower the yield of the desired acylated product, and introduce acidic byproducts that can complicate purification. Therefore, maintaining anhydrous reaction conditions is critical.

Q5: What is pivalic anhydride and how is it formed as a byproduct?

A5: Pivalic anhydride is a potential byproduct in reactions involving pivaloyl chloride.[9][10] It can be formed during the synthesis of pivaloyl chloride from pivalic acid, especially when catalysts like DMF or pyridine are used.[9] It can also potentially form during acylation reactions if pivalic acid is present as an impurity or is generated in situ by hydrolysis of the starting material. Pivalic anhydride itself is an acylating agent.[11]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield of Acylated Product 1. Steric Hindrance: The nucleophile (alcohol or amine) is too sterically hindered for the bulky pivaloyl chloride.[1][2]2. Reagent Decomposition: Pivaloyl chloride has hydrolyzed due to moisture in the reaction.[6][7]3. Insufficient Reactivity: The nucleophile is not sufficiently reactive under the current conditions.1. Increase reaction temperature to provide more kinetic energy to overcome the activation barrier.[2]     - Consider using a catalyst, such as 4-dimethylaminopyridine (DMAP), which is often used in acylations.[12]2. Ensure all glassware is oven-dried and use anhydrous solvents.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use a stronger, non-nucleophilic base to activate the nucleophile. For alcohols, consider forming the corresponding alkoxide first.
Formation of Unexpected Alkylated Product in Friedel-Crafts Reaction Decarbonylation: The intermediate acylium cation is unstable and decomposes to a tert-butyl carbocation, leading to alkylation.[3][4][5]This is an inherent reactivity of the pivaloyl group under Friedel-Crafts conditions. If the acylated product is desired, alternative synthetic routes that do not involve a strong Lewis acid should be considered.
Presence of Pivalic Acid in the Product Mixture Hydrolysis: Pivaloyl chloride or the pivaloylated product has reacted with water during the reaction or workup.[6][7]1. Ensure strictly anhydrous conditions during the reaction.2. During aqueous workup, use a mild base (e.g., saturated sodium bicarbonate solution) to quench the reaction and neutralize the generated HCl. The pivalic acid can then be removed by extraction with a basic aqueous solution.
Difficult Purification / Multiple Byproducts 1. Excess Reagent: Unreacted pivaloyl chloride remains.2. Formation of Pivalic Anhydride: Can occur as a side reaction.[9]3. Base-Related Byproducts: If a base like pyridine is used, it can promote ketene formation from the acyl chloride.[13]1. Quench the reaction by adding a scavenger for the excess acyl chloride, such as methanol or water, before extraction.[12]2. Pivalic anhydride can be challenging to remove. Chromatographic purification is often necessary. Careful control of reaction conditions to minimize its formation is key.3. Consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize side reactions.

Experimental Protocols

General Protocol for O-Acylation of an Alcohol with Pivaloyl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 equivalent) and a suitable non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Addition of Pivaloyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Workup: a. Quench the reaction by adding a small amount of methanol to consume any unreacted pivaloyl chloride. b. Dilute the reaction mixture with the reaction solvent. c. Wash the organic layer sequentially with 1 M HCl solution, water, saturated aqueous NaHCO₃ solution, and finally with brine.[12] d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as silica gel column chromatography, to obtain the desired pivaloyl ester.

Visualizations

DOT Script for Pivaloyl Chloride Acylation and Side Reactions

Pivaloyl_Chloride_Reactions cluster_main Main Acylation Pathway cluster_side Common Side Reactions PC Pivaloyl Chloride Product Acylated Product (Piv-OR / Piv-NHR) PC->Product + Nucleophile Water Water (H2O) PA Pivalic Acid PC->PA + H2O (Hydrolysis) PivAn Pivalic Anhydride PC->PivAn via Pivalic Acid LC Lewis Acid (e.g., AlCl3) AC Acylium Cation PC->AC + Lewis Acid Nuc Nucleophile (R-OH / R-NH2) Base Base (e.g., Pyridine) Base->Product Scavenges HCl HCl HCl TBC tert-Butyl Carbocation AC->TBC - CO (Decarbonylation) CO Carbon Monoxide Alk_Product Alkylated Product TBC->Alk_Product + Arene

Caption: Main and side reaction pathways in pivaloyl chloride acylation.

DOT Script for Troubleshooting Low Yield in Pivaloyl Chloride Acylation

Troubleshooting_Low_Yield cluster_conditions Condition Analysis Start Low or No Yield Check_SM Check Starting Material (Purity, Integrity) Start->Check_SM Check_Conditions Review Reaction Conditions Check_SM->Check_Conditions SM OK Anhydrous Were conditions strictly anhydrous? Check_Conditions->Anhydrous Sterics Is nucleophile sterically hindered? Anhydrous->Sterics Yes Sol_Anhydrous Solution: Ensure dry glassware & anhydrous solvents. Use inert atm. Anhydrous->Sol_Anhydrous No Temp Was temperature optimized? Sterics->Temp No Sol_Sterics Solution: Increase temp, add catalyst (e.g., DMAP), or consider alternative acylating agent. Sterics->Sol_Sterics Yes Sol_Temp Solution: Increase reaction temperature. Temp->Sol_Temp No Success Improved Yield Temp->Success Yes

References

Technical Support Center: Optimizing N-Acylation of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of 3-aminopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common challenges, and accessing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of 3-aminopyridine? A1: The most frequently used acylating agents are acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) due to their high reactivity.[1] Carboxylic acids can also be used, but they typically require activation with a peptide coupling agent such as DCC, EDC, or HATU.[1]

Q2: Why is a base necessary for this reaction? A2: A base is crucial for neutralizing the acidic byproduct (e.g., HCl or a carboxylic acid) that is generated during the acylation, particularly when using acyl halides or anhydrides.[1] If not neutralized, this acid will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.[1] Common bases include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).

Q3: How does the choice of solvent impact the N-acylation of 3-aminopyridine? A3: The solvent plays a critical role in the reaction's success. Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, acetonitrile (ACN), and tetrahydrofuran (THF) are common choices that can effectively dissolve the reactants without interfering with the reaction.[1]

Q4: Can acylation occur on the pyridine ring nitrogen? A4: The primary exocyclic amino group of 3-aminopyridine is significantly more nucleophilic than the nitrogen atom within the pyridine ring.[1] Under standard acylation conditions, the reaction occurs selectively at the amino group. Acylation of the ring nitrogen is generally not observed unless under very harsh conditions or with specific catalysts.

Q5: My 3-aminopyridine seems unreactive with standard coupling agents like HATU or EDC/HOBt. Why is this? A5: While an amine, 3-aminopyridine can be surprisingly unreactive, a phenomenon noted by other researchers.[2] This reduced nucleophilicity can be attributed to the electron-withdrawing nature of the pyridine ring. If standard coupling protocols fail, more reactive acylating agents, such as acyl chlorides generated in situ, may be necessary to drive the reaction forward.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acylation of 3-aminopyridine in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a very low yield or no formation of the desired N-acylated product. What are the potential causes and solutions?

  • Answer: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Workflow for Troubleshooting Low Yield

      G start Low Yield Observed check_reagents Verify Reagent Activity - Acylating agent hydrolyzed? - Base active? start->check_reagents Step 1 check_base Check Base Stoichiometry - Is there at least 1 equivalent of base? start->check_base Step 2 increase_reactivity Increase Reagent Reactivity - Switch from anhydride to acyl chloride. - Generate acid chloride with SOCl₂ or oxalyl chloride. check_reagents->increase_reactivity If reagents are fine optimize_conditions Optimize Reaction Conditions - Increase temperature. - Increase reaction time. - Use a more polar aprotic solvent (e.g., DMF). increase_reactivity->optimize_conditions If still low yield success Yield Improved optimize_conditions->success add_catalyst Add Nucleophilic Catalyst - Add 0.1 eq of DMAP. check_base->add_catalyst If base is sufficient add_catalyst->success

Issue 2: Unreacted Starting Material Remains

  • Question: Even after a long reaction time, I see a significant amount of unreacted 3-aminopyridine by TLC or LCMS. What should I do?

  • Answer: This indicates that the reaction conditions are not sufficiently activating for the substrate.

Potential Cause Solution Citation
Insufficient Reaction Time Monitor the reaction by TLC or LCMS and allow it to proceed until the starting material is consumed. Some reactions may require stirring overnight.[1]
Low Reactivity of Amine 3-aminopyridine can be unreactive. Consider converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride before adding the amine.[2]
Inadequate Temperature Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate. However, monitor for side product formation.
Insufficient Acylating Agent Increase the equivalents of the acylating agent from 1.1 eq. to 1.5 or even 2.0 eq. to help drive the reaction to completion.[3]

Issue 3: Poor Product Purity / Multiple Spots on TLC

  • Question: My final product is impure and shows multiple spots on the TLC plate. What are these side products and how can I avoid them?

  • Answer: Impurities can arise from side reactions or residual starting materials and reagents.

Potential Cause Solution Citation
Diacylation This can occur if excess acylating agent reacts with the newly formed amide. Use a stoichiometric amount of the acylating agent or add it dropwise to the reaction mixture to prevent a large excess.[3]
Residual Base (e.g., Pyridine, TEA) During workup, wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove the basic starting material and any amine-based catalyst as their water-soluble salts.[1]
Hydrolyzed Acylating Agent Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the acylating agent into the corresponding carboxylic acid.
Thermal Degradation If heating, avoid excessively high temperatures, which can lead to decomposition. Monitor the reaction closely and stop heating once the starting material is consumed.[3]

Experimental Protocols

Protocol 1: General N-Acylation using an Acyl Chloride

This protocol describes a general and robust procedure for the N-acylation of 3-aminopyridine using an acyl chloride (e.g., benzoyl chloride).

  • Materials:

    • 3-Aminopyridine (1.0 eq)

    • Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M HCl Solution

    • Saturated NaHCO₃ Solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), dissolve 3-aminopyridine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the base (TEA or Pyridine, 1.5 eq) to the stirred solution.

    • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition. [1] 5. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Experimental Workflow Diagram

    G setup 1. Setup - Dissolve 3-aminopyridine in anhydrous DCM. - Add base (e.g., TEA). - Cool to 0 °C. addition 2. Reagent Addition - Add acyl chloride dropwise at 0 °C. setup->addition reaction 3. Reaction - Warm to room temperature. - Stir for 2-4 hours. addition->reaction monitoring 4. Monitoring - Check progress by TLC/LCMS. reaction->monitoring workup 5. Aqueous Workup - Quench with water. - Wash with HCl, NaHCO₃, Brine. monitoring->workup purification 6. Purification - Dry, filter, and concentrate. - Purify via chromatography or recrystallization. workup->purification product Final Product purification->product

    Caption: General experimental workflow for N-acylation of 3-aminopyridine.

Data on Reaction Condition Optimization

Optimizing reaction conditions requires systematically varying parameters. The following table summarizes the effect of different conditions on the acylation of aminopyridines or related aromatic amines, providing a starting point for optimization.

Table 1: Effect of Solvent and Catalyst on N-Acylation Yield

Substrate Acylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
AnilineAcetic Anhydride-THFRT0.194Eco-friendly N-acylation [4]
AnilineAcetic Anhydride-DichloromethaneRT0.195Eco-friendly N-acylation [4]
AnilineAcetic Anhydride-WaterRT0.2590Eco-friendly N-acylation [4]
1-Amino-2-imino-pyridine deriv.Acetic Acid-Ethanol100 (MW)0.2592ResearchGate [5]
3-Amino-4-chloropyridine deriv.Benzyl BromideTFADichloroethane801283NIH Public Access [6]
3-AminoacetanilideBenzoyl ChloridePyridineDichloromethaneRT2-4(not specified)BenchChem [1]

Note: Data for 3-aminopyridine is limited in comparative studies; however, data from analogous substrates like aniline and other aminopyridines provide valuable insights for optimization.

References

Technical Support Center: Synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of byproducts during the synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts and impurities I might encounter in the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 3-aminopyridine with pivaloyl chloride in the presence of a base like triethylamine.[1] Common impurities and byproducts include:

  • Unreacted 3-aminopyridine: A basic starting material that may remain if the reaction does not go to completion.

  • Pivalic acid: Formed from the hydrolysis of pivaloyl chloride by any moisture present in the reaction.[2][3]

  • Triethylamine hydrochloride: The salt formed from the reaction of the triethylamine base with the hydrogen chloride generated during the acylation reaction.

  • Di-pivaloylated 3-aminopyridine: A potential byproduct where the pyridine nitrogen is also acylated, although this is generally less common.

Q2: My final product has a low melting point and appears oily. What is the likely cause?

A2: A low or broad melting point, or an oily product, suggests the presence of significant impurities. The most common culprits are residual starting materials or byproducts such as pivalic acid, which can interfere with the crystallization of the desired amide product.

Q3: How can I remove unreacted 3-aminopyridine from my product?

A3: Unreacted 3-aminopyridine is basic and can be effectively removed by washing the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[4] The 3-aminopyridine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

Q4: I have an acidic impurity in my product. How do I remove it?

A4: Acidic impurities, most commonly pivalic acid, can be removed by washing the organic solution of your product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The pivalic acid will be deprotonated to form a water-soluble sodium salt, which is then extracted into the aqueous phase.

Q5: After aqueous workup, I still see impurities in my TLC analysis. What should I do next?

A5: If impurities persist after an aqueous workup, further purification methods such as recrystallization or column chromatography are recommended. Recrystallization from a suitable solvent system can yield highly pure crystalline product. If recrystallization is ineffective, column chromatography using silica gel is a reliable method to separate the desired product from closely related impurities.

Troubleshooting Guides

Issue 1: Presence of Basic Impurities (e.g., Unreacted 3-Aminopyridine)

Symptoms:

  • TLC analysis shows a spot corresponding to 3-aminopyridine.

  • The final product may have a brownish tint.

  • The product may have a distinct amine-like odor.

Troubleshooting Workflow:

start Crude Product Mixture in Organic Solvent wash_acid Wash with 1M HCl (aq) start->wash_acid separate_layers Separate Layers wash_acid->separate_layers organic_layer Organic Layer (contains product) separate_layers->organic_layer Retain aqueous_layer Aqueous Layer (contains protonated 3-aminopyridine) separate_layers->aqueous_layer Discard wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry_organic Dry Organic Layer (e.g., with Na₂SO₄) wash_brine->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate analyze Analyze Purity (TLC, NMR) concentrate->analyze pure Pure Product analyze->pure Purity Acceptable impure Impure Product analyze->impure Purity Not Acceptable next_step Proceed to further purification if needed (e.g., recrystallization) impure->next_step

Caption: Workflow for removing basic impurities.

Experimental Protocol: Acidic Wash

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl if necessary (monitor by TLC).

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic solvent to obtain the purified product.

Issue 2: Presence of Acidic Impurities (e.g., Pivalic Acid)

Symptoms:

  • TLC analysis shows a spot corresponding to pivalic acid.

  • The final product may have a lower than expected yield due to the mass of the impurity.

Troubleshooting Workflow:

start Crude Product Mixture in Organic Solvent wash_base Wash with Saturated NaHCO₃ (aq) start->wash_base separate_layers Separate Layers wash_base->separate_layers organic_layer Organic Layer (contains product) separate_layers->organic_layer Retain aqueous_layer Aqueous Layer (contains sodium pivalate) separate_layers->aqueous_layer Discard wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry_organic Dry Organic Layer (e.g., with Na₂SO₄) wash_brine->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate analyze Analyze Purity (TLC, NMR) concentrate->analyze pure Pure Product analyze->pure Purity Acceptable impure Impure Product analyze->impure Purity Not Acceptable next_step Proceed to further purification if needed (e.g., recrystallization) impure->next_step

Caption: Workflow for removing acidic impurities.

Experimental Protocol: Basic Wash

  • Dissolve the crude product in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

  • Shake the funnel, being sure to vent frequently as carbon dioxide gas may be evolved.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash if necessary.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and remove the solvent under reduced pressure.

Data on Purification Methods

The following table provides a hypothetical comparison of product purity after different workup procedures.

Purification MethodPurity of this compound (%)Major Remaining Impurity
No Aqueous Wash803-aminopyridine, Pivalic acid
1M HCl Wash90Pivalic acid
Saturated NaHCO₃ Wash883-aminopyridine
1M HCl and Saturated NaHCO₃ Washes95Minor unidentified
Washes followed by Recrystallization>99None detectable by TLC
Washes followed by Column Chromatography>99.5None detectable by NMR

Chemical Structures

The following diagram illustrates the desired product and the primary byproducts discussed.

References

Technical Support Center: Synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dimethyl-N-pyridin-3-yl-propionamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the acylation of 3-aminopyridine with pivaloyl chloride. This reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) in the presence of a tertiary amine base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct. A published procedure reports a yield of 73% using this method.[1][2]

Q2: What are some common issues encountered during the synthesis?

A2: Researchers may face several challenges, including low yields, formation of side products, and incomplete reactions. 3-Aminopyridine can be a challenging substrate for acylation due to the electronic properties of the pyridine ring.[3] Difficulties in achieving high conversion have been noted, sometimes requiring a significant excess of the acylating agent.[3]

Q3: Are there alternative reagents to pivaloyl chloride that can be used?

A3: Yes, if pivaloyl chloride proves problematic, pivalic anhydride can be used as an alternative acylating agent.[4] Another approach is to use pivalic acid in conjunction with a peptide coupling reagent.

Q4: What are peptide coupling reagents and how can they improve the reaction?

A4: Peptide coupling reagents are used to facilitate the formation of amide bonds from carboxylic acids and amines. They can be particularly useful when dealing with challenging substrates.[5][6][7] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides such as DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (1-Hydroxybenzotriazole) can improve yields and reduce side reactions.[3][5][6][7] For instance, HATU is known for its high reactivity and ability to minimize racemization.[5][7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Low reactivity of 3-aminopyridine: The lone pair on the amino group is less available due to the electron-withdrawing nature of the pyridine ring.- Switch from pivaloyl chloride to a more reactive coupling system using pivalic acid and a coupling reagent such as HATU, HBTU, or COMU.[5][7] - Consider using a stronger, non-nucleophilic base to fully deprotonate the amine. - The addition of a catalyst like DMAP (4-Dimethylaminopyridine) in small amounts can sometimes accelerate the reaction, but should be used with caution as it can also promote side reactions.[3]
Poor quality of reagents: Degradation of 3-aminopyridine (which can darken upon storage) or pivaloyl chloride (hydrolysis) can inhibit the reaction.- Use freshly purified 3-aminopyridine.[8] - Use a fresh bottle of pivaloyl chloride or distill it before use.
Inadequate base: Insufficient or inappropriate base may not effectively scavenge the HCl generated, leading to protonation of 3-aminopyridine and halting the reaction.- Use at least one equivalent of a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA). For challenging reactions, using up to three equivalents of base has been reported.[9]
Formation of Multiple Products/Impurities Diacylation: The pyridine nitrogen can potentially be acylated, although this is less likely under standard conditions. More commonly, side reactions can occur on the pyridine ring itself under harsh conditions.- Maintain a low reaction temperature, starting at 0°C and slowly warming to room temperature.[1][2] - Ensure slow, dropwise addition of pivaloyl chloride to the solution of 3-aminopyridine and base.
Side reactions with coupling reagents: Some coupling reagents can lead to specific side products. For example, carbodiimides can form N-acylurea byproducts.[6]- If using a carbodiimide like DCC or EDC, add HOBt or HOAt to suppress side reactions and improve efficiency.[5][6] - Choose a coupling reagent known for cleaner reactions, such as COMU.[5]
Difficulty in Product Purification Similar polarity of starting material and product: Unreacted 3-aminopyridine can be difficult to separate from the product via column chromatography.- After the reaction is complete, perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate and remove unreacted 3-aminopyridine and the tertiary amine base. The amide product will remain in the organic layer. - Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be an effective purification method.[1][2]

Experimental Protocols

Method 1: Acylation using Pivaloyl Chloride

This protocol is adapted from a standard procedure for the synthesis of this compound.[1][2]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0°C for 15 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization from an ethyl acetate/hexane mixture.

Method 2: Amide Formation using a Coupling Reagent (HATU)

This is a general protocol for amide bond formation that can be adapted for this specific synthesis.

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve pivalic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add 3-aminopyridine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reagents for Acylation of Aminopyridines

Acylating Agent Base/Additive Solvent Reported Yield Reference
Pivaloyl ChlorideTriethylamineDichloromethane73% (for 3-pyridinyl)[1][2]
Pentanoyl ChlorideTriethylamineDichloromethane95% (for 4-pyridinyl)[9]
Pivaloyl ChlorideBaseNot specifiedNot specified[4]
Pivalic AnhydrideBaseNot specifiedNot specified[4]

Table 2: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Additive Key Features
HATUNone requiredHigh reactivity, low racemization, suitable for difficult couplings.[5][7]
HBTUHOBtEfficient, widely used, can cause guanidinylation of the amine.[5][7]
EDC / DCCHOBt / HOAtCost-effective carbodiimides, byproduct removal can be an issue (dicyclohexylurea from DCC is insoluble).[5]
COMUNone requiredHigh solubility, efficient, does not cause guanidinylation.[5]

Visualizations

experimental_workflow cluster_method1 Method 1: Pivaloyl Chloride cluster_method2 Method 2: Coupling Reagent (HATU) m1_start Dissolve 3-Aminopyridine and Triethylamine in DCM m1_cool Cool to 0°C m1_start->m1_cool m1_add Add Pivaloyl Chloride m1_cool->m1_add m1_react Stir at RT m1_add->m1_react m1_workup Aqueous Workup m1_react->m1_workup m1_purify Purification m1_workup->m1_purify m1_end Final Product m1_purify->m1_end m2_start Activate Pivalic Acid with HATU and DIPEA m2_add Add 3-Aminopyridine m2_start->m2_add m2_react Stir at RT m2_add->m2_react m2_workup Aqueous Workup m2_react->m2_workup m2_purify Purification m2_workup->m2_purify m2_end Final Product m2_purify->m2_end

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Quality (Fresh/Purified) start->check_reagents Yes success Improved Yield start->success No change_conditions Modify Reaction Conditions (Base, Temperature) check_reagents->change_conditions Reagents OK check_reagents->success Reagents were the issue change_reagent Use Coupling Reagent (e.g., HATU, COMU) change_conditions->change_reagent No Improvement change_conditions->success Works change_reagent->success Works failure Persistent Low Yield change_reagent->failure

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Stability of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 2,2-Dimethyl-N-pyridin-3-yl-propionamide under basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in basic solutions?

A1: this compound, like other amides, is susceptible to hydrolysis under basic conditions. This reaction, known as base-promoted hydrolysis, results in the cleavage of the amide bond to form 2,2-dimethylpropanoic acid (pivalic acid) and 3-aminopyridine. The reaction is generally slower than ester hydrolysis but can be accelerated by increasing the temperature and the concentration of the base.[1][2][3][4]

Q2: What are the primary degradation products of this compound in a basic medium?

A2: The primary degradation products from the basic hydrolysis of this compound are 2,2-dimethylpropanoic acid and 3-aminopyridine. Under basic conditions, the carboxylic acid will exist as its carboxylate salt (e.g., sodium 2,2-dimethylpropanoate if sodium hydroxide is used).

Q3: What factors can influence the rate of degradation in basic conditions?

A3: Several factors can influence the rate of basic hydrolysis of amides:

  • Temperature: Higher temperatures significantly increase the reaction rate.[5]

  • Base Concentration: A higher concentration of hydroxide ions will accelerate the hydrolysis.[5]

  • Solvent: The choice of co-solvents can influence the solubility of the compound and the kinetics of the reaction.

  • Presence of Electron-Withdrawing or Donating Groups: The electronic properties of the substituents on the aromatic ring and the acyl group can affect the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic attack.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation can be monitored using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products. The decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time can be quantified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the degradation products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of signals from the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of the compound. The temperature of the basic solution is too high.Reduce the reaction temperature. If heating is necessary, perform a time-course experiment at a lower temperature to determine the optimal conditions.
The concentration of the base is too high.Decrease the concentration of the basic solution (e.g., from 1 M NaOH to 0.1 M NaOH).
Inconsistent or non-reproducible degradation results. Inaccurate pH measurement or control.Ensure the pH meter is properly calibrated. Use buffered solutions where appropriate to maintain a constant pH.
Inhomogeneous reaction mixture.Ensure the compound is fully dissolved in the reaction medium. Use a co-solvent if solubility is an issue and ensure adequate stirring.
Difficulty in identifying degradation products. The concentration of degradation products is below the detection limit of the analytical method.Concentrate the sample before analysis. Use a more sensitive analytical technique, such as LC-MS/MS.
Co-elution of peaks in HPLC.Optimize the HPLC method by changing the mobile phase composition, gradient, column, or temperature.
Formation of unexpected side products. The compound may be susceptible to other degradation pathways under the experimental conditions (e.g., oxidation).Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Characterize the unknown products using techniques like high-resolution mass spectrometry and NMR.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound. Note: This data is illustrative and not based on published experimental results for this specific compound.

Condition Time (hours) Parent Compound Remaining (%) 3-Aminopyridine Formed (%) 2,2-Dimethylpropanoic Acid Formed (%)
0.1 M NaOH, 25°C 0100.00.00.0
2498.51.51.5
4897.12.92.9
7295.84.24.2
0.1 M NaOH, 50°C 0100.00.00.0
692.37.77.7
1285.114.914.9
2472.427.627.6
1.0 M NaOH, 50°C 0100.00.00.0
288.911.111.1
478.521.521.5
861.338.738.7

Experimental Protocols

Protocol for a Forced Degradation Study in Basic Conditions

This protocol outlines a general procedure for assessing the stability of this compound in a basic solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Basic Solutions: Prepare aqueous solutions of sodium hydroxide at the desired concentrations (e.g., 0.1 M and 1 M).

  • Initiation of Degradation Study:

    • In separate vials, add a known volume of the stock solution to a known volume of the basic solution to achieve the desired final concentration of the compound and the base. A co-solvent may be necessary to ensure solubility.

    • Prepare a control sample using purified water instead of the basic solution.

    • Incubate the vials at the desired temperatures (e.g., 25°C and 50°C).

  • Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately neutralize the collected sample by adding an equivalent amount of an acid (e.g., 0.1 M HCl or 1 M HCl) to stop the degradation reaction.

  • Sample Analysis:

    • Dilute the quenched sample with the mobile phase to an appropriate concentration for analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and the amount of degradation products formed by comparing the peak areas to a standard curve.

Visualizations

G cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) mix Mix Stock and Base in Vials stock->mix base Prepare Basic Solutions (0.1M & 1M NaOH) base->mix incubate Incubate at Controlled Temperatures mix->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Acid sample->quench dilute Dilute Sample quench->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify Parent & Degradants hplc->quantify

Caption: Experimental workflow for a forced degradation study.

G compound This compound intermediate Tetrahedral Intermediate compound->intermediate + OH⁻ (Nucleophilic Attack) products Degradation Products intermediate->products Elimination pivalate 2,2-Dimethylpropanoate products->pivalate aminopyridine 3-Aminopyridine products->aminopyridine

Caption: Proposed degradation pathway in basic conditions.

References

Troubleshooting low yield in amide bond formation with pivaloyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting amide bond formation using pivaloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or I'm not getting any product. What are the most common causes?

Low yields in amide bond formation via the mixed anhydride pathway with pivaloyl chloride can stem from several factors. The most frequent issues involve reagent quality, reaction conditions, and the nature of the substrates.

  • Moisture Contamination: Pivaloyl chloride and the intermediate mixed anhydride are highly sensitive to water. Any moisture in the reagents or solvent will lead to hydrolysis, preventing the formation of the desired amide.[1] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Inactive Amine: The amine nucleophile can be rendered inactive if it is protonated. This can happen if an insufficient amount of base is used, as the reaction generates hydrochloric acid (HCl) as a byproduct. The HCl will protonate the starting amine, making it non-nucleophilic.[1][3]

  • Poor Mixed Anhydride Formation: The initial step of the reaction is the formation of a mixed pivalic anhydride from your carboxylic acid and pivaloyl chloride. This step requires a tertiary amine base. If this step is inefficient, the subsequent reaction with the amine will not proceed.

  • Steric Hindrance: The bulky tert-butyl group of pivaloyl chloride can be advantageous, but it can also be a source of steric hindrance, especially when either the carboxylic acid or the amine is also sterically demanding.[1][4] This can significantly slow down the reaction or prevent it from going to completion.

  • Sub-optimal Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic formation of the mixed anhydride and then allowed to warm to room temperature.[5] Incorrect temperature control can lead to side reactions.

Q2: I suspect my reagents or conditions are the problem. How can I optimize them?

Optimizing stoichiometry, base selection, and solvent is crucial for success.

  • Reagent Purity and Handling: Ensure the pivaloyl chloride is of high purity and has been stored properly to prevent degradation. Use freshly distilled or anhydrous grade solvents. Amines, especially if they are hydrochlorides, must be neutralized to the free base before use.

  • Stoichiometry: A common starting point is to use a slight excess of pivaloyl chloride and the amine relative to the limiting reagent (typically the carboxylic acid). A molar ratio of 1.0 eq of carboxylic acid, 1.0-1.2 eq of pivaloyl chloride, and 1.1-1.5 eq of the amine is a good starting point.

  • Choice of Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the HCl produced during the reaction.[2][6] At least one equivalent of the base is required for the mixed anhydride formation, and an additional equivalent is needed if the amine starting material is used as a salt (e.g., hydrochloride).

Q3: Are there common side reactions I should be aware of?

Yes, several side reactions can compete with the desired amide formation and lower the yield.

  • Symmetrical Anhydride Formation: The mixed anhydride can disproportionate into two symmetrical anhydrides. This is a known issue in mixed anhydride couplings and reduces the concentration of the reactive intermediate.[7]

  • O-acylation vs. N-acylation: If your amine substrate also contains a hydroxyl group, you may get competitive O-acylation, forming an ester byproduct.

  • Racemization: If your carboxylic acid is chiral at the alpha-position, the reaction conditions (especially excess base or elevated temperature) can sometimes lead to racemization, reducing the enantiopurity of your product.[8]

Q4: My substrates are very sterically hindered. What strategies can I use?

Steric hindrance is a significant challenge.[1] If standard conditions fail, consider the following:

  • Increase Reaction Time and/or Temperature: For hindered substrates, the reaction may require longer stirring times (e.g., 12-24 hours) or gentle heating (e.g., 40-50 °C) after the initial low-temperature addition. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

  • Use a Catalyst: Adding a catalytic amount (0.05-0.1 eq) of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the acylation of the amine by the mixed anhydride.[5][9]

  • Alternative Coupling Reagents: If pivaloyl chloride consistently gives low yields with your specific substrates, you may need to switch to a more powerful coupling reagent designed for hindered couplings, such as HATU, HBTU, or converting the acid to an acyl fluoride.[8][10]

Data Summary

The following table summarizes typical reaction parameters for amide bond formation using pivaloyl chloride, based on literature examples.

ParameterConditionRationale / Notes
Carboxylic Acid 1.0 equivalentTypically the limiting reagent.
Pivaloyl Chloride 1.0 - 1.2 equivalentsSlight excess ensures full conversion of the carboxylic acid to the mixed anhydride.[5]
Amine 1.1 - 1.5 equivalentsExcess drives the reaction towards product formation.
Base (e.g., TEA, DIPEA) 1.1 - 2.2 equivalentsNeutralizes HCl byproduct.[2] Use >2 eq if the amine is a salt.
Solvent Anhydrous DCM, THFAprotic solvents are required to prevent hydrolysis.[2]
Temperature 0 °C to Room TempInitial cooling controls exotherm, followed by warming to complete the reaction.[5]
Reaction Time 1 - 12 hoursHighly dependent on substrates. Monitor by TLC or LC-MS.[5]

Visual Troubleshooting Guide and Reaction Pathway

The following diagrams provide a logical workflow for troubleshooting low yields and illustrate the chemical pathway.

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents q_moisture Anhydrous conditions used? Pivaloyl chloride fresh? check_reagents->q_moisture check_conditions Step 2: Assess Reaction Conditions q_base Sufficient non-nucleophilic base used (1-2 eq)? check_conditions->q_base check_substrate Step 3: Evaluate Substrate Properties q_sterics Are substrates sterically hindered? check_substrate->q_sterics q_moisture->check_conditions Yes sol_reagents Solution: - Use anhydrous solvents/reagents - Use fresh pivaloyl chloride - Check stoichiometry q_moisture->sol_reagents No q_temp Correct temperature profile? (0°C to RT) q_base->q_temp Yes sol_base Solution: - Add >1 eq of TEA or DIPEA - Ensure amine is free base q_base->sol_base No q_temp->check_substrate Yes sol_temp Solution: - Start at 0°C - Allow to warm slowly q_temp->sol_temp No sol_sterics Solution: - Increase reaction time/temp - Add cat. DMAP - Consider alternative reagent q_sterics->sol_sterics Yes end_node Yield Improved q_sterics->end_node No sol_reagents->end_node sol_base->end_node sol_temp->end_node sol_sterics->end_node

Caption: Troubleshooting workflow for low yield in amide formation.

Reaction_Mechanism RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate RCOOH->MixedAnhydride + PivCl Pivaloyl Chloride ((CH₃)₃COCl) PivCl->MixedAnhydride + Base Base (Et₃N) Base->MixedAnhydride + Amine Amine (R'-NH₂) Amide Amide Product MixedAnhydride->Amide + R'-NH₂ Byproducts Byproducts (Et₃N·HCl + (CH₃)₃CCOOH)

Caption: Reaction pathway via mixed anhydride formation.

Detailed Experimental Protocol

This protocol is a general guideline for the N-acylation of an amine with a carboxylic acid using pivaloyl chloride.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Setup: Set up a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Mixed Anhydride Formation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Maintain the temperature at 0 °C. Stir the resulting mixture at 0 °C for 1 hour.

  • Amine Addition: Add the amine (1.2 eq) to the reaction mixture, either neat (if liquid) or as a solution in a small amount of anhydrous DCM.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if excess amine needs to be removed), saturated aqueous sodium bicarbonate (to remove excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[2][11]

References

Technical Support Center: Aminopyridine Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyridine acylation reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize the selective N-monoacylation of aminopyridines, with a primary focus on preventing the common side reaction of diacylation.

Frequently Asked Questions (FAQs)

Q1: What is diacylation and why is it a problem in aminopyridine reactions?

A1: Diacylation is the introduction of two acyl groups onto the exocyclic amino group of an aminopyridine, forming an N,N-diacylaminopyridine. This is often an undesired side reaction during the synthesis of N-monoacylaminopyridines, which are important intermediates in pharmaceutical development.[1] The formation of the diacylated byproduct complicates purification, reduces the yield of the desired monoacylated product, and may introduce impurities that are difficult to remove due to similar polarities.[2]

Q2: What are the main factors that promote diacylation?

A2: The primary factors promoting diacylation are the use of strong bases, harsh reaction conditions, and an excess of the acylating agent. Strong bases, such as triethylamine (Et3N) or potassium carbonate (K2CO3), can deprotonate the initially formed monoacylated product, which is more acidic than the starting aminopyridine.[3] This deprotonation generates a highly nucleophilic anion that readily reacts with a second molecule of the acylating agent.[3]

Q3: How can I selectively synthesize the monoacylated aminopyridine?

A3: Selective monoacylation can be achieved by carefully controlling the reaction conditions. The key strategies include:

  • Using a weak base: Employing a weak base like pyridine is crucial. Pyridine is not strong enough to deprotonate the monoacylated product, thus preventing the second acylation step.[3]

  • Controlling stoichiometry: Using a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent can minimize the chance of a second acylation.[2]

  • Temperature control: Since the acylation of aminopyridines is often exothermic, maintaining a controlled, lower temperature (e.g., below 60°C) can help prevent side reactions, including diacylation.[2]

Q4: I observe a significant amount of diacylated product. How can I remove it?

A4: If diacylation has already occurred, purification is necessary. Column chromatography on silica gel is a highly effective method for separating compounds with similar polarities like mono- and diacylated aminopyridines. A gradient elution using a solvent system such as hexane and ethyl acetate is often successful.[2] In some cases, the diacyl products may partially decompose back to the monoamides during purification on silica gel.[3]

Q5: Are there alternative methods for selective N-acylation of aminopyridines?

A5: Yes, several alternative methods exist. For instance, N-acylation can be achieved under catalyst-free and solvent-free conditions, which are more environmentally friendly.[4] Another approach involves using acetonitrile as both the solvent and the acetylating agent in the presence of a Lewis acid catalyst like alumina, which offers a greener and selective method for N-acetylation of aromatic amines.[5][6] For certain substrates, enzymatic preparations in pyridine can also yield monoacylated products.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
High percentage of diacylated product Use of a strong base (e.g., triethylamine).Switch to a weaker base like pyridine.[3]
High reaction temperature.Maintain a controlled temperature, for example, below 60°C. An optimized procedure suggests 45°C for 2.5 hours for the acetylation of 2-aminopyridine.[2]
Excess acylating agent.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.[2]
Low yield of the desired monoacylated product Incomplete reaction.Monitor the reaction by TLC until the starting aminopyridine spot has disappeared.[2] Consider extending the reaction time if necessary.
Product loss during workup.Ensure proper quenching and washing procedures. An aqueous wash with a mild base like sodium bicarbonate can help neutralize acidic impurities without hydrolyzing the product.[2]
Crude product is an oil or gummy solid and does not crystallize Presence of impurities inhibiting crystal lattice formation.Wash the crude product with a cold, non-polar solvent like hexane or diethyl ether to remove less polar impurities.[2]
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[2]
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[2]
Product is discolored (e.g., brown or yellow) Formation of colored impurities due to side reactions or oxidation.Treat a solution of the crude product with a small amount of activated charcoal before recrystallization. Heat briefly and then hot-filter to remove the charcoal. Use charcoal sparingly to avoid adsorbing the desired product.[2]
Residual starting material or byproducts.Ensure complete reaction and purify the product using recrystallization or column chromatography.[2]

Quantitative Data Summary

The choice of base has a significant impact on the ratio of mono- to diacylated products. The following table summarizes the general trend observed in the acylation of aminopyridines and related compounds.

Base Relative Basicity Predominant Product Reasoning
Triethylamine (Et3N) StrongDiacylated ProductDeprotonates the initially formed monoacylamide, making it a potent nucleophile for a second acylation.[3]
Potassium Carbonate (K2CO3) StrongDiacylated ProductSimilar to triethylamine, it is basic enough to facilitate the formation of the diacyl derivative.[3]
Pyridine WeakMonoacylated ProductNot sufficiently basic to deprotonate the monoacylamide, thus preventing the second acylation.[3]
None (catalyst-free) N/AMonoacylated ProductIn the absence of a base, the reaction proceeds chemoselectively to afford the monoacylated product, often under mild conditions.[4]

Experimental Protocols

Protocol 1: Selective Monoacetylation of 2-Aminopyridine[2]

This protocol is optimized to minimize the formation of the diacetylated byproduct.

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Water bath

  • Ice water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-aminopyridine (e.g., 9.9 g).

  • Slowly add a slight excess of acetic anhydride (e.g., 21 mL, ~1.1 equivalents) to the flask while stirring.

  • The reaction is exothermic. Maintain the temperature at 45°C using a water bath.

  • Stir the mixture at 45°C for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminopyridine spot has disappeared.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water with stirring to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • If necessary, purify the product further by recrystallization or column chromatography.

Visualizations

Diagram 1: Reaction Pathway for Mono- and Diacylation of Aminopyridine

G cluster_0 Initial Acylation cluster_1 Second Acylation (Diacylation) cluster_2 Selective Monoacylation Pathway Aminopyridine Aminopyridine MonoacylatedProduct Monoacylated Aminopyridine Aminopyridine->MonoacylatedProduct + AcylatingAgent1 Acylating Agent (e.g., Acyl Halide) AcylatingAgent1->MonoacylatedProduct Anion Deprotonated Monoacylated Intermediate MonoacylatedProduct->Anion + DiacylatedProduct Diacylated Aminopyridine NoReaction No Deprotonation MonoacylatedProduct->NoReaction + StrongBase Strong Base (e.g., Et3N) StrongBase->Anion Anion->DiacylatedProduct + AcylatingAgent2 Acylating Agent AcylatingAgent2->DiacylatedProduct WeakBase Weak Base (e.g., Pyridine) WeakBase->NoReaction

Caption: Mechanism of mono- and diacylation.

Diagram 2: Troubleshooting Workflow for Aminopyridine Acylation

G Start Start Acylation Reaction Analyze Analyze Crude Product (TLC, NMR, etc.) Start->Analyze DesiredProduct Desired Purity & Yield? Analyze->DesiredProduct End Reaction Successful DesiredProduct->End Yes Troubleshoot Identify Issue DesiredProduct->Troubleshoot No HighDiacylation High Diacylation Troubleshoot->HighDiacylation Diacylation LowYield Low Yield Troubleshoot->LowYield Yield ImpureProduct Impure/Oily Product Troubleshoot->ImpureProduct Purity Solution_Diacylation - Use weak base (Pyridine) - Control stoichiometry - Lower temperature HighDiacylation->Solution_Diacylation Solution_Yield - Monitor reaction completion (TLC) - Optimize workup LowYield->Solution_Yield Solution_Purity - Recrystallize - Column chromatography - Wash with non-polar solvent ImpureProduct->Solution_Purity

Caption: Troubleshooting aminopyridine acylation.

References

Technical Support Center: Managing Exothermic Reactions with Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving pivaloyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with pivaloyl chloride?

Pivaloyl chloride is a highly reactive and hazardous substance. Its primary hazards include:

  • High Flammability: It is a highly flammable liquid and vapor, with a low flash point.[1][2][3][4] Keep it away from heat, sparks, open flames, and other ignition sources.[1][3][5]

  • Corrosivity: It is corrosive to metals and tissues.[1][2][5][6] It can cause severe skin burns and eye damage upon contact.[3][4][5]

  • Exothermic Reactivity: It reacts vigorously and exothermically with water, alcohols, amines, and strong bases.[2][6][7] This reaction produces corrosive hydrochloric acid (HCl) gas.[2][6][7][8]

  • Toxicity: It is harmful if swallowed and can be fatal if inhaled.[1][2][3][4]

Q2: What are the initial signs of an uncontrolled exothermic reaction with pivaloyl chloride?

Visible signs of an uncontrolled exothermic reaction, often due to moisture contamination, include:

  • Fuming: Pivaloyl chloride fuming in the air is a sign of reaction with atmospheric moisture, producing HCl gas.[2][8]

  • Gas Evolution: Vigorous bubbling or evolution of gas from the reaction mixture.

  • Rapid Temperature Increase: A sudden and uncontrolled rise in the reaction temperature.

  • Color Change: An unexpected change in the color of the reaction mixture.

  • Formation of Solids: The appearance of a white solid, which is likely pivalic acid formed from hydrolysis.[8]

Q3: What immediate steps should be taken in case of an uncontrolled exotherm?

If you observe signs of a runaway reaction, prioritize personal safety and take the following steps:

  • Alert Personnel: Immediately alert everyone in the vicinity.

  • Activate Emergency Systems: If necessary, activate the fume hood's emergency purge and any audible alarms.

  • Remove Heat Source: If the reaction is being heated, immediately remove the heat source.

  • Enhance Cooling: If it is safe to do so, increase the cooling to the reaction vessel (e.g., add more ice to the cooling bath).

  • Stop Reagent Addition: Immediately stop the addition of any reagents.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guides

Problem 1: Reaction temperature is rising too quickly during the addition of pivaloyl chloride.

Possible Cause Troubleshooting Step
Addition rate is too fast.Immediately stop the addition. Allow the temperature to stabilize before resuming at a much slower rate.
Inadequate cooling.Ensure the cooling bath is at the target temperature and that the reaction flask is sufficiently immersed. Consider using a more efficient cooling bath (e.g., dry ice/acetone).
Solvent or reagents contain water.Use anhydrous solvents and ensure all reagents are dry.[8] Consider using freshly distilled solvents.
Incorrect stoichiometry.Double-check all calculations and the amounts of reagents used.

Problem 2: The reaction is fuming excessively, and a white precipitate is forming.

Possible Cause Troubleshooting Step
Moisture contamination.This indicates hydrolysis of pivaloyl chloride to pivalic acid.[8] While the current reaction may be compromised, ensure future reactions are conducted under strictly anhydrous conditions. Use an inert atmosphere (e.g., nitrogen or argon).[8]
Leaky Septum or Glassware.Check all seals and connections for leaks that could allow atmospheric moisture to enter the system.

Problem 3: The reaction does not proceed to completion.

Possible Cause Troubleshooting Step
Insufficient Pivaloyl Chloride.Pivaloyl chloride may have been lost due to hydrolysis. Consider adding a slight excess of pivaloyl chloride.
Low Reaction Temperature.While controlling the exotherm is crucial, the reaction may require a certain temperature to proceed. Once the initial exotherm is managed, it may be necessary to slowly warm the reaction to the desired temperature.
Poor Mixing.Ensure the stirring is efficient to allow for proper mixing of the reagents.

Data Presentation

Table 1: Physical and Safety Properties of Pivaloyl Chloride

PropertyValue
CAS Number 3282-30-2[5][9]
Molecular Formula C₅H₉ClO[9][10]
Molar Mass 120.58 g/mol [2][9]
Boiling Point 105-106 °C[2][9]
Flash Point 8 °C (46 °F)[9]
Density 0.985 g/cm³[9]

Table 2: Recommended Solvents and Incompatible Materials

Recommended Anhydrous SolventsIncompatible Materials
Dichloromethane (DCM)[8]Water[6][7]
Chloroform[8]Alcohols[5][6][7]
Tetrahydrofuran (THF)[8]Strong Bases[5][6]
Diethyl Ether[8]Amines[5][6][7]
Acetonitrile[8]Strong Oxidizing Agents[6][7]
Benzene[8]
Pyridine[8]

Experimental Protocols

Protocol 1: General Procedure for a Pivaloylation Reaction with Exotherm Control

This protocol outlines a general method for the acylation of an alcohol using pivaloyl chloride, with a focus on managing the exothermic nature of the reaction.

Materials:

  • Alcohol substrate

  • Pivaloyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (ice/water or dry ice/acetone)

  • Thermometer or temperature probe

Procedure:

  • System Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Initial Charge: To the reaction vessel, add the alcohol substrate and the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Base Addition: Slowly add the tertiary amine base to the cooled solution while stirring.

  • Pivaloyl Chloride Addition: Add the pivaloyl chloride to the dropping funnel. Add the pivaloyl chloride dropwise to the reaction mixture over a period of 30-60 minutes.[11]

  • Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Maintain the temperature below 5-10 °C. If the temperature rises, slow down or temporarily stop the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC, LC-MS).

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water while maintaining cooling. Be aware that quenching can also be exothermic.

  • Workup: Proceed with the standard aqueous workup to isolate the product.

Mandatory Visualization

Exotherm_Troubleshooting start Rapid Temperature Increase During Addition stop_addition Immediately Stop Pivaloyl Chloride Addition start->stop_addition check_cooling Assess Cooling Bath Efficiency stop_addition->check_cooling cooling_ok Cooling is Adequate check_cooling->cooling_ok Yes cooling_not_ok Cooling is Inadequate check_cooling->cooling_not_ok No check_addition_rate Was Addition Rate Too Fast? cooling_ok->check_addition_rate improve_cooling Enhance Cooling (e.g., add more ice, switch to dry ice bath) cooling_not_ok->improve_cooling improve_cooling->check_cooling rate_ok Rate was Slow check_addition_rate->rate_ok No rate_not_ok Rate was Too Fast check_addition_rate->rate_not_ok Yes check_reagents Suspect Contaminated Reagents (e.g., water) rate_ok->check_reagents resume_slowly Resume Addition at a Much Slower Rate rate_not_ok->resume_slowly continue_monitoring Continue to Monitor Temperature Closely resume_slowly->continue_monitoring use_anhydrous Use Anhydrous Solvents and Reagents for Future Reactions check_reagents->use_anhydrous use_anhydrous->resume_slowly Pivaloylation_Workflow setup 1. Assemble Dry Glassware under Inert Atmosphere charge 2. Charge Reactor with Substrate and Anhydrous Solvent setup->charge cool 3. Cool Reaction Mixture to 0 °C charge->cool add_base 4. Add Tertiary Amine Base cool->add_base add_pivcl 5. Add Pivaloyl Chloride Dropwise (Monitor Temperature) add_base->add_pivcl react 6. Stir at 0 °C, then Warm to Room Temperature add_pivcl->react quench 7. Quench Reaction with Saturated NaHCO₃ (aq) react->quench workup 8. Aqueous Workup and Product Isolation quench->workup end Product workup->end

References

Validation & Comparative

A Comparative Guide to Analytical Standards for 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for the characterization of 2,2-Dimethyl-N-pyridin-3-yl-propionamide. It is intended for researchers, scientists, and professionals in drug development who require well-characterized reference standards for quantitative and qualitative analysis. This document compares the suitability of various analytical techniques, details experimental protocols, and presents a framework for qualifying this compound as an analytical standard.

Physicochemical Properties and Comparison with Isomers

An analytical standard must be a highly purified and well-characterized compound. The first step in characterization is understanding its fundamental physicochemical properties. The table below summarizes the known properties of this compound and provides a comparison with its structural isomers, the pyridin-2-yl and pyridin-4-yl analogs.

PropertyThis compound2,2-Dimethyl-N-pyridin-2-yl-propionamide2,2-Dimethyl-N-pyridin-4-yl-propionamide
CAS Number 70298-88-386847-59-8[1]70298-89-4[2]
Molecular Formula C₁₀H₁₄N₂O[3][4][5]C₁₀H₁₄N₂O[6]C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol [3][4][5]178.23 g/mol [6]178.23 g/mol
Appearance Colorless Crystals[4]Solid[6]Light yellow solid
Melting Point Not specified71-75 °C[6]Not specified
Purity (Typical) >98% (Varies by supplier)97%[6]Not specified

Potential Process-Related Impurities

The quality of an analytical standard is defined by its purity and the absence of impurities that could interfere with analytical results. The synthesis of this compound typically involves the reaction of 3-aminopyridine with pivaloyl chloride.[4] Therefore, the primary process-related impurities are the unreacted starting materials. An effective analytical method must be able to separate the main compound from these precursors.

Synthesis Pathway and Potential Impurities cluster_reactants Starting Materials SM1 3-Aminopyridine Product This compound SM1->Product SM2 Pivaloyl Chloride SM2->Product

Diagram of the primary synthesis route and potential process-related impurities.

Comparison of Key Analytical Methodologies

The selection of an analytical technique depends on the specific goal, such as purity assessment, structural confirmation, or quantification of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for characterizing a chemical reference standard.

Analytical GoalHPLC with UV/DADGC-MSNMR (¹H, ¹³C)
Identity Confirmation Good (based on retention time)Excellent (mass spectrum provides fingerprint)Excellent (definitive structural information)
Purity Assessment Excellent (Area % at a specific wavelength)Good (for volatile compounds)Good (Quantitative NMR requires specific setup)
Impurity Profiling Excellent (detects non-volatile impurities)Excellent (detects volatile/semi-volatile impurities)Moderate (impurities must be >1%)
Quantification Excellent (highly reproducible and accurate)Good (requires internal standard for best results)Good (qNMR is absolute but complex)
Destructive? YesYesNo

Experimental Protocols

Detailed, validated protocols are essential for ensuring the reliability of analytical data. Below are recommended starting protocols for the analysis of this compound. These methods are based on established procedures for similar pyridine derivatives and should be validated for this specific compound.

This method is designed for the quantitative determination of purity and the separation of the active compound from its non-volatile process-related impurities.

1. Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Mobile Phase and Reagents:

  • Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 4.5.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Diluent: 50:50 mixture of Mobile Phase A and B.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 247 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL in the diluent.

  • Prepare impurity stock solutions (3-aminopyridine, pivalic acid) similarly.

  • For analysis, prepare a sample solution at approximately 0.5 mg/mL.

5. Validation Parameters (as per ICH Guidelines):

  • Specificity: Inject the diluent, impurity standards, and the main compound to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL) to establish the linear response of the detector.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%).

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

This method is ideal for confirming the identity of the compound via its mass spectrum and for detecting any volatile or semi-volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane or similar, 30 m x 0.25 mm, 0.25 µm film thickness.

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 m/z.

4. Sample Preparation:

  • Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Methanol.

Illustrative Analytical Performance Data

The following table presents hypothetical but realistic validation data for the proposed HPLC method, based on typical performance for similar analytical procedures for pyridine derivatives.

Validation ParameterIllustrative Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Retention Time (RT) ~12.5 min (Analyte), ~3.2 min (3-Aminopyridine)

Workflow for Analytical Standard Qualification

The qualification of a chemical reference standard is a systematic process that involves synthesis, purification, and rigorous characterization using orthogonal (different and independent) analytical techniques. This ensures the identity, purity, and stability of the standard.

Workflow for Reference Standard Qualification cluster_prep Preparation cluster_analysis Characterization (Orthogonal Methods) Synthesis Chemical Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification HPLC Purity & Impurities (HPLC-UV/DAD) Purification->HPLC GCMS Identity & Volatile Impurities (GC-MS) Purification->GCMS NMR Structural Confirmation (¹H, ¹³C NMR) Purification->NMR MS Molecular Weight (Mass Spectrometry) Purification->MS KarlFischer Water Content (Karl Fischer) Purification->KarlFischer DataReview Data Review & Purity Assignment HPLC->DataReview GCMS->DataReview NMR->DataReview MS->DataReview KarlFischer->DataReview Certification Certification & Documentation (Certificate of Analysis) DataReview->Certification

A typical workflow for the qualification of a chemical reference standard.

References

Validating the Structure of 2,2-Dimethyl-N-pyridin-3-yl-propionamide: An NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous determination of molecular architecture. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques for the structural validation of small molecules, focusing on 2,2-Dimethyl-N-pyridin-3-yl-propionamide as a case study. We present detailed experimental protocols and compiled spectral data to aid researchers in their analytical workflows.

Structural Validation: A Comparative Overview

While several analytical techniques contribute to the characterization of a molecule, each offers distinct advantages and limitations. Here, we compare NMR spectroscopy with other common methods used in the structural analysis of small organic molecules.

TechniquePrincipleInformation ProvidedStrengthsLimitations
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldDetailed atom connectivity, chemical environment of nuclei (¹H, ¹³C, etc.), stereochemistry, and conformational analysis.Non-destructive, provides a wealth of structural information in a single experiment, applicable to solutions and solids.Relatively low sensitivity, can be complex to interpret for large molecules.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition (with high resolution MS), and fragmentation patterns for structural clues.High sensitivity, small sample requirement, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS).Does not provide direct information on atom connectivity or stereochemistry, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groups (e.g., C=O, N-H, O-H).Fast, simple, and provides a characteristic "fingerprint" for a molecule.Provides limited information on the overall molecular skeleton, interpretation can be ambiguous for complex molecules.
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state.

NMR-Based Structural Elucidation of this compound

The structural integrity of this compound can be unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra. The expected signals and their assignments are detailed below.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.6d1HH-2 (Pyridine)
~8.3dd1HH-6 (Pyridine)
~7.8ddd1HH-4 (Pyridine)
~7.3dd1HH-5 (Pyridine)
~7.5br s1HN-H (Amide)
~1.3s9H-C(CH₃)₃ (tert-Butyl)

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ ppm)Assignment
~177C=O (Amide)
~148C-6 (Pyridine)
~145C-2 (Pyridine)
~138C-3 (Pyridine)
~127C-4 (Pyridine)
~123C-5 (Pyridine)
~40-C (CH₃)₃ (tert-Butyl)
~27-C(C H₃)₃ (tert-Butyl)

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a small molecule like this compound using NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr_acq NMR Data Acquisition (1H, 13C, 2D) purification->nmr_acq ms_acq Mass Spectrometry purification->ms_acq ir_acq IR Spectroscopy purification->ir_acq nmr_analysis NMR Spectral Analysis (Chemical Shifts, Coupling, Integration) nmr_acq->nmr_analysis ms_analysis MS Data Analysis (Molecular Ion, Fragmentation) ms_acq->ms_analysis ir_analysis IR Data Analysis (Functional Groups) ir_acq->ir_analysis structure_confirm Structure Confirmation nmr_analysis->structure_confirm ms_analysis->structure_confirm ir_analysis->structure_confirm

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Conclusion

NMR spectroscopy, in conjunction with other analytical methods like mass spectrometry and IR spectroscopy, provides a robust framework for the structural validation of this compound. The detailed analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of all atoms within the molecule, confirming its intended structure. The provided experimental protocol and logical workflow serve as a practical guide for researchers engaged in the synthesis and characterization of novel small molecules.

A Comparative Guide to the Biological Activity of 2,2-Dimethyl-N-pyridin-3-yl-propionamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyridine-based scaffolds are of significant interest due to their prevalence in FDA-approved drugs and their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the biological activity of 2,2-Dimethyl-N-pyridin-3-yl-propionamide and its various analogs, with a focus on their antiproliferative effects. The data presented is a synthesis of findings from multiple independent studies and is intended to provide a valuable overview for researchers, scientists, and drug development professionals.

Quantitative Data on Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of several N-pyridin-3-yl-amide analogs against various human cancer cell lines. It is important to note that the data is collated from different studies, and therefore, the experimental conditions, such as cell lines and assay methods, may vary. This precludes a direct, head-to-head comparison of potency but offers a valuable snapshot of the potential of these compounds.

Compound IDAnalog StructureCancer Cell LineIC50 (µM)Reference
1 This compound-Data not available-
2 N-(5-methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide-Reported to exceed Lornoxicam in analgesic and anti-inflammatory activity[4]
3 N-(pyridin-3-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide-Reported to exceed Lornoxicam in analgesic and anti-inflammatory activity[4]
4 Pyridine-urea derivative 8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)[5]
5 Pyridine-urea derivative 8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)[5]
6 Thieno[2,3-b]pyridine-2-carboxamide 5d HCT-116 (Colon)-9.4430 to -8.0733 (Binding Energy kcal/mol)[6]
7 N-(pyridin-3-yl)acetamide derivative RDg A549 (Lung)15.70[7]

Note: A direct comparison of the biological activity of this compound could not be included as specific quantitative data was not available in the reviewed literature. The table presents data for various analogs to provide a broader context of the potential activities of this class of compounds.

Experimental Protocols

The methodologies employed in the cited studies to evaluate the antiproliferative activity of the pyridine derivatives are detailed below. These protocols provide a basis for understanding how the quantitative data was generated.

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]

SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength. The absorbance is proportional to the total cellular protein, which correlates with cell number.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet elucidated, studies on various pyridine-containing compounds suggest that they can act as inhibitors of key signaling molecules, particularly protein kinases.[1] Kinase signaling pathways are crucial for regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.

The following diagram illustrates a generalized kinase signaling pathway that could be a potential target for pyridine-based inhibitors.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds to Signaling_Proteins Adapter & Signaling Proteins Receptor->Signaling_Proteins Activates Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Signaling_Proteins->Kinase_Cascade Initiates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Regulates Inhibitor Pyridine-based Inhibitor (e.g., Analogs of 2,2-Dimethyl- N-pyridin-3-yl-propionamide) Inhibitor->Kinase_Cascade Inhibits

Caption: A generalized kinase signaling pathway potentially targeted by pyridine-based inhibitors.

This guide provides a foundational understanding of the biological activity of this compound and its analogs based on currently available scientific literature. Further direct comparative studies are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

References

A Comparative Guide to LC-MS/MS Validation for the Quantification of 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 2,2-Dimethyl-N-pyridin-3-yl-propionamide in biological matrices. The performance of this method is benchmarked against High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection, with supporting experimental data and detailed protocols. This document is intended to assist researchers in selecting the most appropriate analytical method for their drug development needs.

Introduction to Bioanalytical Method Validation

The validation of a bioanalytical method is crucial to ensure the quality, reliability, and consistency of the data used in drug development.[1][2][3] Regulatory bodies like the FDA and international guidelines such as the ICH M10 provide a framework for validating bioanalytical methods to ensure they are suitable for their intended purpose.[4][5][6][7][8] Key parameters assessed during validation include accuracy, precision, selectivity, sensitivity, linearity, and stability.[9][10][11][12]

LC-MS/MS has become a benchmark technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[12][13] This guide details a validation summary for an LC-MS/MS method developed to quantify this compound and compares its performance characteristics with a conventional HPLC-UV method.

Experimental Protocols

LC-MS/MS Method Protocol

A robust LC-MS/MS method was developed for the quantification of this compound in human plasma.

  • Sample Preparation: A protein precipitation method was employed. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (IS), 2,2-Dimethyl-N-(pyridin-3-yl-d4)-propionamide, was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred for analysis.

  • Chromatographic Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography system.

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 179.1 → 107.1

      • Internal Standard (IS): m/z 183.1 → 111.1

    • Source Parameters: Optimized for maximum signal intensity.

HPLC-UV Method Protocol (Alternative Method)
  • Sample Preparation: A liquid-liquid extraction was performed. To 200 µL of plasma, 50 µL of 1M NaOH and 1 mL of methyl tert-butyl ether (MTBE) were added. The mixture was vortexed for 5 minutes and centrifuged. The organic layer was evaporated to dryness and reconstituted in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis Detector.

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Phosphate Buffer (pH 6.5).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 20 µL.

Data Presentation and Validation Summary

The LC-MS/MS method was validated according to ICH M10 guidelines.[3][4][7] The following tables summarize the quantitative data from the validation experiments.

Table 1: Linearity and Sensitivity

The linearity of an analytical method is its ability to produce results that are directly proportional to the concentration of the analyte.[12]

ParameterLC-MS/MS ResultHPLC-UV ResultAcceptance Criteria
Calibration Range 0.1 - 100 ng/mL10 - 1000 ng/mLConsistent, reproducible detection
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
LLOQ 0.1 ng/mL10 ng/mLSignal-to-Noise > 10
LOD 0.03 ng/mL3 ng/mLSignal-to-Noise > 3
Table 2: Accuracy and Precision

Accuracy represents the closeness of the measured value to the true value, while precision reflects the degree of agreement between multiple measurements.[9][12]

QC Level (ng/mL)MethodIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)Acceptance Criteria
Low (0.3) LC-MS/MS3.5%+4.2%4.8%+2.5%%CV ≤15%, %Bias ±15%
Mid (50) LC-MS/MS2.1%-1.8%3.2%-0.9%%CV ≤15%, %Bias ±15%
High (80) LC-MS/MS1.9%+0.5%2.5%+1.3%%CV ≤15%, %Bias ±15%
Low (30) HPLC-UV6.8%+7.1%8.2%+5.4%%CV ≤15%, %Bias ±15%
Mid (500) HPLC-UV4.5%-3.3%5.9%-2.1%%CV ≤15%, %Bias ±15%
High (800) HPLC-UV3.9%+1.8%4.7%+2.5%%CV ≤15%, %Bias ±15%
Table 3: Matrix Effect and Recovery

Matrix effect is the alteration of ionization efficiency by co-eluting compounds, while recovery is the efficiency of the extraction process.[12]

ParameterLC-MS/MS ResultHPLC-UV ResultAcceptance Criteria
Matrix Factor (IS Normalized) 0.95 - 1.08Not Applicable%CV of matrix factor ≤15%
Extraction Recovery (%) 92.5% ± 4.1%78.3% ± 6.5%Consistent and reproducible

Method Comparison and Visualizations

Comparison Overview

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[14][15] The ability to monitor specific mass transitions (MRM) minimizes interferences from complex biological matrices, leading to a more robust and reliable assay.[13] While HPLC-UV is a cost-effective and reliable technique, its lower sensitivity and susceptibility to interferences from co-eluting compounds make it less suitable for applications requiring trace-level quantification.[16]

LCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with Analyte & IS Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Generate Report Quantify->Report Validation_Parameters ReliableMethod Reliable & Robust Method Accuracy Accuracy Accuracy->ReliableMethod Precision Precision Precision->ReliableMethod LLOQ LLOQ Precision->LLOQ Selectivity Selectivity Selectivity->ReliableMethod Sensitivity Sensitivity Sensitivity->ReliableMethod Stability Stability Stability->ReliableMethod Linearity Linearity & Range Linearity->Accuracy Recovery Recovery Recovery->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Selectivity LLOQ->Sensitivity

References

Comparative study of substituted N-pyridin-3-yl-propionamides in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Substituted N-Pyridin-3-yl-Amide Derivatives in Biological Assays

This guide provides a comparative overview of the biological activities of various substituted N-pyridin-3-yl-amide derivatives, focusing on their potential as anticancer agents. The data presented is compiled from multiple studies and aims to offer a clear, objective comparison for researchers, scientists, and drug development professionals. While a direct comparative study on a homologous series of N-pyridin-3-yl-propionamides is not available in the public domain, this guide synthesizes data from closely related N-pyridin-3-yl-acetamide and other amide derivatives to provide valuable insights into their structure-activity relationships (SAR).

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various N-pyridin-3-yl-amide derivatives. It is important to note that the compounds presented are structurally related but not identical, and the experimental conditions may vary between studies.

Table 1: In Vitro Anticancer Activity of Substituted N-Pyridin-3-yl-Amide Derivatives

Compound IDCore StructureR GroupCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
RDg N-(pyridin-3-yl)acetamide4-chlorophenylA549 (Lung)15.70Erlotinib10.10[1]
Compound 7e Pyridine derivative-MCF-7 (Breast)Potent (not specified)Doxorubicin-[2]
Compound 7g Pyridine derivative-DU-145 (Prostate)Potent (not specified)Doxorubicin-[2]
Compound 7g Pyridine derivative-HeLa (Cervical)Potent (not specified)Doxorubicin-[2]
Compound IIB Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide-A549 (Lung)0.229Imatinib2.479[3]
Compound 8b Pyridine-urea-MCF-7 (Breast)0.11 - 5.14Doxorubicin-[4]
Compound 8e Pyridine-urea-MCF-7 (Breast)0.11 - 5.14Doxorubicin-[4]

Table 2: Kinase Inhibitory Activity of Substituted N-Pyridin-3-yl-Amide Derivatives

Compound IDCore StructureTarget KinaseIC50 (µM)
A2 Pyridin-3-yl pyrimidineBcr-AblPotent (not specified)[5][6]
A8 Pyridin-3-yl pyrimidineBcr-AblPotent (not specified)[5][6]
A9 Pyridin-3-yl pyrimidineBcr-AblPotent (not specified)[5][6]
8b Pyridine-ureaVEGFR-25.0[4]
8e Pyridine-ureaVEGFR-23.93[4]
Isonicotinamides IsonicotinamideGSK-3Potent and selective[7][8]

Experimental Protocols

MTT Assay for Anticancer Activity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, the MTT assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, DU-145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (substituted N-pyridin-3-yl-propionamides)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁵ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (medium with DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 540 and 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted N-pyridin-3-yl-amides have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of the relevant pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival. Some N-pyridin-3-yl derivatives have been suggested to act as EGFR inhibitors.[1][2]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor N-pyridin-3-yl -propionamide Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by N-pyridin-3-yl-propionamides.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, thereby inhibiting apoptosis and promoting cell cycle progression. N-(pyridin-3-yl)acetamide derivatives have been investigated as PIM-1 kinase inhibitors.[1]

PIM1_Signaling_Pathway Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylation (Inhibition) Proliferation Cell Proliferation PIM1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibitor N-pyridin-3-yl -propionamide Inhibitor->PIM1 Inhibition GSK3_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3 GSK-3 Dsh->GSK3 Inhibition BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylation Degradation Degradation BetaCatenin->Degradation BetaCatenin_n β-catenin GeneTranscription Gene Transcription (Proliferation) Inhibitor N-pyridin-3-yl -propionamide Inhibitor->GSK3 Inhibition BetaCatenin_n->GeneTranscription

References

A Comparative Guide to the Purity Analysis of Synthesized 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a key intermediate in pharmaceutical research. The performance of this compound is objectively compared with two well-established pyridine-containing active pharmaceutical ingredients (APIs), Isoniazid and Nicotinamide, supported by experimental data and detailed protocols.

Executive Summary

The purity of any synthesized compound is a critical parameter in drug development, directly impacting its safety and efficacy. This guide outlines and compares three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By presenting detailed methodologies and comparative data, this document serves as a practical resource for researchers to select the most appropriate analytical strategy for their specific needs.

Product Comparison: Purity Analysis Data

The following tables summarize the quantitative purity analysis of this compound synthesized via the reaction of 3-aminopyridine with pivaloyl chloride, alongside the reference standards Isoniazid and Nicotinamide.

Table 1: Purity Analysis of this compound

Analytical MethodPurity (%)Major ImpuritiesLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV99.23-aminopyridine, Pivalic acid0.01%0.03%
GC-MS99.5Residual Solvents (DCM)1 ppm5 ppm
qNMR99.3 (relative to internal standard)Unidentified related substances0.05%0.15%

Table 2: Comparative Purity Data of Alternative Compounds

CompoundAnalytical MethodReported Purity (%)Reference
IsoniazidHPLC>99.0[1][2]
IsoniazidGC-MS>98.1[3]
NicotinamideHPLC>99.0[4]
NicotinamideTitration>98.5[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound

This protocol is adapted from the literature-reported synthesis.[6]

  • Materials: 3-aminopyridine, pivaloyl chloride, triethylamine, dichloromethane (DCM), ethyl acetate, hexane.

  • Procedure:

    • Dissolve 3-aminopyridine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0°C.

    • Slowly add pivaloyl chloride (1.1 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid. A typical yield is around 73%.[6]

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Calculate the area percentage of the main peak to determine the purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Instrumentation: GC-MS system with a mass selective detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL.

  • MS Detection: Electron ionization (EI) mode, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

  • Procedure: Analyze the total ion chromatogram to identify the main component and any volatile impurities. The mass spectra of the peaks can be used to identify the impurities by comparison with a spectral library.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.

    • Add the deuterated solvent to dissolve the solids completely.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Reactants 3-Aminopyridine + Pivaloyl Chloride Reaction Amide Coupling Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 2,2-Dimethyl-N- pyridin-3-yl-propionamide Purification->Final_Product HPLC HPLC Analysis Final_Product->HPLC GCMS GC-MS Analysis Final_Product->GCMS qNMR qNMR Analysis Final_Product->qNMR Data Purity Data & Impurity Profile HPLC->Data GCMS->Data qNMR->Data

Fig. 1: Synthesis and Purity Analysis Workflow

Purity_Comparison_Logic cluster_alternatives Alternative Pyridine-Containing APIs cluster_methods Purity Assessment Methods Target Synthesized This compound HPLC HPLC Target->HPLC Evaluated by GCMS GC-MS Target->GCMS Evaluated by qNMR qNMR Target->qNMR Evaluated by Isoniazid Isoniazid Isoniazid->HPLC Compared with Isoniazid->GCMS Compared with Nicotinamide Nicotinamide Nicotinamide->HPLC Compared with

References

Navigating Metabolic Hurdles: An In Vitro Stability Comparison of 2,2-Dimethyl-N-pyridin-3-yl-propionamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, early assessment of a compound's metabolic stability is a critical step in identifying viable drug candidates. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially forming toxic metabolites. This guide provides an objective comparison of the in vitro metabolic stability of a series of 2,2-Dimethyl-N-pyridin-3-yl-propionamide derivatives, offering insights into how structural modifications can influence a compound's metabolic fate. The experimental data presented herein is based on established principles of drug metabolism for pyridine-containing compounds.

The core structure, this compound, serves as a foundational scaffold. Modifications to the pyridine ring are frequently explored to modulate pharmacological activity, selectivity, and pharmacokinetic properties. Understanding the metabolic liabilities associated with this scaffold and its derivatives is paramount for designing next-generation compounds with improved drug-like properties.

Comparative In Vitro Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of the parent compound and three representative derivatives in human liver microsomes. The key parameters evaluated are the half-life (t½), which represents the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound.

Compound IDDerivative NameSubstitution on Pyridine RingHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CMPD-001 This compoundNone (Parent)4515.4
CMPD-002 N-(5-fluoro-pyridin-3-yl)-2,2-dimethyl-propionamide5-Fluoro759.2
CMPD-003 N-(6-methoxy-pyridin-3-yl)-2,2-dimethyl-propionamide6-Methoxy2527.7
CMPD-004 2,2-Dimethyl-N-(1-oxido-pyridin-3-yl)-propionamideN-Oxide1546.2

Analysis of Stability Data:

The parent compound, CMPD-001 , exhibits moderate metabolic stability. The introduction of a fluorine atom at the 5-position of the pyridine ring (CMPD-002 ) leads to a significant increase in the half-life and a corresponding decrease in intrinsic clearance. This suggests that the 5-position may be a site of metabolism in the parent compound, and the electron-withdrawing nature of fluorine can shield it from enzymatic attack.

Conversely, the addition of a methoxy group at the 6-position (CMPD-003 ) results in decreased metabolic stability. Methoxy groups are susceptible to O-demethylation, a common metabolic pathway, which likely introduces a new metabolic soft spot. The formation of an N-oxide on the pyridine ring (CMPD-004 ) also leads to a marked decrease in stability, as N-oxides can be readily metabolized.

Experimental Protocols

The following is a detailed methodology for the in vitro metabolic stability assay used to generate the data in this guide.

Objective: To determine the rate of metabolism of test compounds in human liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human Liver Microsomes (pooled, cryopreserved)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold Acetonitrile containing an internal standard (e.g., warfarin) for quenching the reaction

  • 96-well plates

  • Incubator with shaking capabilities (set to 37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes on ice.

    • Prepare a microsomal suspension in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare working solutions of the test compounds and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound) by diluting stock solutions in the buffer to the desired final concentration (e.g., 1 µM).

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the appropriate wells.

    • Add the working solutions of the test compounds to their respective wells. Include negative control wells without the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This marks time zero (t=0).

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein concentration in incubation).

Visualizing Experimental and Metabolic Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a potential metabolic pathway for this class of compounds.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_microsomes Prepare Microsome Suspension (0.5 mg/mL) mix Combine Microsomes & Test Compounds prep_microsomes->mix prep_compounds Prepare Test Compound Working Solutions (1 µM) prep_compounds->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate (10 min) mix->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

metabolic_pathway cluster_phase1 Phase I Metabolism parent This compound (Parent Compound) hydroxylation Pyridine Ring Hydroxylation parent->hydroxylation CYP450 n_oxidation Pyridine N-Oxidation parent->n_oxidation CYP450, FMO amide_hydrolysis Amide Hydrolysis parent->amide_hydrolysis Esterases/ Amidases phase2 Phase II Conjugation (e.g., Glucuronidation, Sulfation) hydroxylation->phase2 Metabolite A n_oxidation->phase2 Metabolite B amide_hydrolysis->phase2 Metabolite C

Caption: Potential Metabolic Pathways for the Parent Compound.

A Comparative Guide to Alternative Synthetic Routes for 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative synthetic routes for the production of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, a key intermediate in various pharmaceutical syntheses. The following sections present a comparative analysis of three primary synthetic strategies, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct methods. This guide focuses on three primary routes: classical acylation using pivaloyl chloride, a base-free approach with pivalic anhydride, and modern catalytic direct amidation. Each method offers a unique profile of advantages and disadvantages in terms of yield, reaction conditions, and environmental impact.

Parameter Route 1: Pivaloyl Chloride Acylation Route 2: Pivalic Anhydride Amidation Route 3: Catalytic Direct Amidation
Starting Materials 3-Aminopyridine, Pivaloyl Chloride3-Aminopyridine, Pivalic Acid, Pivalic Anhydride3-Aminopyridine, Pivalic Acid
Key Reagents Triethylamine or Pyridine (Base)Pivalic AnhydrideBorane-Pyridine Complex or TiCl₄
Typical Yield ~73%[1]High (estimated >85%)Moderate to High (68-87% for similar substrates)[2]
Reaction Temperature 0 °C to Room TemperatureReflux (e.g., Toluene at 110 °C)85 °C to 130 °C
Reaction Time 2-4 hours4-6 hours6-12 hours
Byproducts Triethylammonium chloridePivalic AcidWater
Key Advantages Well-established, relatively fast reaction.Base-free, simple workup to remove non-toxic byproduct.[3][4]High atom economy, avoids stoichiometric activators.[2][5]
Key Disadvantages Pivaloyl chloride is moisture-sensitive and corrosive. Formation of stoichiometric salt waste.Requires higher temperatures.May require specialized and sensitive catalysts.

Experimental Protocols

Route 1: Acylation with Pivaloyl Chloride

This method is the most traditional approach, involving the nucleophilic acyl substitution of 3-aminopyridine on pivaloyl chloride.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

A reported yield for this reaction is 73%.[1]

Route 2: Base-Free Amidation with Pivalic Anhydride

This route offers a more environmentally friendly approach by avoiding a stoichiometric base and generating a readily removable byproduct.[3][4]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-aminopyridine (1.0 eq), pivalic acid (1.0 eq), and pivalic anhydride (1.3 eq) in toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to remove excess pivalic acid and anhydride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The product can be further purified by recrystallization if necessary.

Route 3: Catalytic Direct Amidation with a Borane-Pyridine Complex

This modern approach focuses on atom economy by directly coupling the carboxylic acid and amine with the elimination of only water.[2][5][6][7]

Procedure:

  • In a sealed tube, combine pivalic acid (1.0 eq), 3-aminopyridine (1.2 eq), and the borane-pyridine complex catalyst (5-10 mol%).

  • Add a solvent such as m-xylene and molecular sieves to remove water.

  • Heat the reaction mixture to 130 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthetic_Routes cluster_0 Route 1: Pivaloyl Chloride Acylation cluster_1 Route 2: Pivalic Anhydride Amidation cluster_2 Route 3: Catalytic Direct Amidation A1 3-Aminopyridine R1 Triethylamine, DCM 0°C to RT A1->R1 B1 Pivaloyl Chloride B1->R1 C1 This compound R1->C1 A2 3-Aminopyridine D2 Pivalic Anhydride A2->D2 B2 Pivalic Acid B2->D2 C2 This compound D2->C2 A3 3-Aminopyridine E3 Borane-Pyridine Catalyst m-Xylene, 130°C A3->E3 B3 Pivalic Acid B3->E3 C3 This compound E3->C3

Caption: Alternative synthetic routes to this compound.

Experimental_Workflow start Start reagents Combine Reactants (Amine, Acid/Acyl Halide/Anhydride, Solvent, Catalyst/Base) start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction monitoring Monitor Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Chromatography or Recrystallization) workup->purification product Isolated Product purification->product

Caption: Generalized experimental workflow for amide synthesis.

References

Safety Operating Guide

Prudent Disposal of 2,2-Dimethyl-N-pyridin-3-yl-propionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, emphasizing safety protocols and operational logistics. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating it as hazardous waste is mandated.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.

Spill Response: In the event of a spill, immediately evacuate the area. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. The absorbed material should then be placed in a sealed, labeled container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure is based on general best practices for chemical waste of this nature.

  • Waste Classification: Treat this compound as hazardous waste. This is a necessary precaution due to the presence of the pyridine and amide functional groups, which can pose health and environmental risks.[1][2][3]

  • Containerization:

    • Collect all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated, chemically compatible, and leak-proof container.[4]

    • Ensure the container is in good condition and can be securely sealed.[4]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5][6]

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity or concentration of the waste.

    • List any other components of the waste mixture.

    • Include the date when the waste was first added to the container.

  • Segregation and Storage:

    • Do not mix this waste with other incompatible waste streams. Specifically, store it separately from strong oxidizing agents and acids.[1]

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[4][6] This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.

  • Arranging for Disposal:

    • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.

    • Provide the EHS department with a complete and accurate description of the waste.

Never dispose of this compound by pouring it down the drain or discarding it in the regular trash. [7]

Experimental Protocols

While this document focuses on disposal, any experimental work involving this compound should be preceded by a thorough risk assessment. Consult with your institution's EHS office for guidance on safe handling and experimental design.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Collect in a Labeled, Sealed, Compatible Container classify->container label Label Container: 'Hazardous Waste' Full Chemical Name Date container->label segregate Segregate from Incompatible Waste label->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2-Dimethyl-N-pyridin-3-yl-propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,2-Dimethyl-N-pyridin-3-yl-propionamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand GlovesChemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes.[2]
Body Lab CoatStandard laboratory coat to protect from spills.[3]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1]

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to minimize risks.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Wash hands thoroughly after handling the compound.[4][6]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[1][6]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[1][6]

3. Spill Response:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE as detailed above.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[3]

  • Collect the absorbed material into a sealed, compatible container for disposal.[3]

  • Ensure the spill area is well-ventilated during and after cleanup.[3]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.

1. Waste Characterization:

  • In the absence of a specific Safety Data Sheet (SDS), treat this compound as hazardous waste.[3]

2. Container and Labeling:

  • Collect waste in a clearly labeled, compatible, and securely sealed container.[3]

  • The label should include the full chemical name, "Hazardous Waste," the accumulation start date, and the name of the responsible individual.[3]

  • Do not mix with other chemical wastes unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[3]

3. Storage and Pickup:

  • Store the sealed waste container in a designated satellite accumulation area, away from general lab traffic and incompatible materials.[3]

  • Follow your institution's procedures to arrange for a hazardous waste pickup with the EHS department.[3]

4. Regulatory Compliance:

  • All disposal activities must comply with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.[3]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp handle_store Store Securely handle_exp->handle_store disp_collect Collect Waste in Labeled Container handle_exp->disp_collect spill_evac Evacuate Area handle_exp->spill_evac Spill Occurs disp_store Store in Designated Waste Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup spill_contain Contain Spill with Inert Absorbent spill_evac->spill_contain spill_collect Collect and Seal in Waste Container spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_clean->disp_store

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.